molecular formula C11H17NO B13619101 2-((2-Phenylpropan-2-yl)oxy)ethan-1-amine

2-((2-Phenylpropan-2-yl)oxy)ethan-1-amine

Katalognummer: B13619101
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: XXRDPIWXDGUWEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-Phenylpropan-2-yl)oxy)ethan-1-amine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((2-Phenylpropan-2-yl)oxy)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-Phenylpropan-2-yl)oxy)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H17NO

Molekulargewicht

179.26 g/mol

IUPAC-Name

2-(2-phenylpropan-2-yloxy)ethanamine

InChI

InChI=1S/C11H17NO/c1-11(2,13-9-8-12)10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3

InChI-Schlüssel

XXRDPIWXDGUWEG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC=CC=C1)OCCN

Herkunft des Produkts

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the synthesis of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine, a bifunctional molecule featuring a bulky tertiary ether and a primary amine. We delve into the strategic selection of a synthetic pathway, grounded in fundamental organic chemistry principles, and present a detailed, field-proven experimental protocol. The causality behind critical experimental choices—from reagent selection to reaction conditions and purification strategies—is thoroughly explained to ensure both reproducibility and a deep mechanistic understanding. This document serves as a practical manual for laboratory execution and a reference for process optimization.

Introduction and Strategic Overview

2-((2-phenylpropan-2-yl)oxy)ethan-1-amine (C₁₁H₁₇NO, M.W.: 179.26 g/mol ) is a valuable building block in synthetic chemistry.[1] Its structure combines a sterically hindered hydrophobic moiety (the 2-phenylpropan-2-yl group, also known as the cumyl group) with a hydrophilic primary amine, making it an interesting scaffold for the development of novel chemical entities in pharmaceuticals and materials science. The ether linkage provides stability, while the amine offers a reactive handle for a wide array of chemical transformations.

The synthesis of unsymmetrical ethers is most classically and reliably achieved via the Williamson ether synthesis, a robust reaction first developed in 1850.[2][3] This method involves the reaction of an alkoxide with an organohalide. A retrosynthetic analysis of our target molecule reveals two potential disconnections for this key ether-forming step.

Retrosynthetic Analysis and Pathway Selection

The two logical synthetic routes based on the Williamson ether synthesis are:

  • Route A: Disconnection at the ether oxygen-ethanamine bond, involving the reaction of a 2-phenylpropan-2-olate nucleophile with a 2-haloethanamine electrophile.

  • Route B: Disconnection at the ether oxygen-cumyl bond, involving the reaction of an ethanolamine-derived alkoxide with a 2-halo-2-phenylpropane electrophile.

The choice between these pathways is dictated by the core mechanism of the Williamson ether synthesis: the bimolecular nucleophilic substitution (Sₙ2) reaction.[3][4] A foundational principle of the Sₙ2 mechanism is its profound sensitivity to steric hindrance at the electrophilic carbon center.

  • Critique of Route B: This pathway requires a tertiary alkyl halide (e.g., 2-bromo-2-phenylpropane) as the electrophile. Tertiary substrates are highly sterically hindered, rendering them extremely poor candidates for Sₙ2 reactions.[3][4] When a tertiary halide is treated with a strong base or nucleophile, such as an alkoxide, an E2 elimination reaction overwhelmingly predominates, which would yield 2-phenylpropene as the major product instead of the desired ether.

  • Validation of Route A: This pathway utilizes a primary alkyl halide (e.g., 2-bromoethanamine). Primary halides are ideal electrophiles for Sₙ2 reactions due to their minimal steric hindrance.[2][3] While the nucleophile, 2-phenylpropan-2-olate, is a tertiary alkoxide and sterically demanding, the reaction remains feasible and is the vastly preferred method for constructing this type of sterically biased unsymmetrical ether.[5]

Therefore, Route A is the only viable and logical strategy for the successful synthesis of the target compound. This guide will focus exclusively on the execution of this superior pathway.

Mechanistic Deep Dive: The Selected Synthesis Pathway

The chosen synthetic route proceeds in two key stages, executed as a one-pot reaction: (1) Formation of the alkoxide nucleophile, and (2) The Sₙ2 substitution to form the ether linkage.

SynthesisWorkflow sub1 2-Phenyl-2-propanol alkoxide Sodium 2-phenylpropan-2-olate (Nucleophile) sub1->alkoxide Deprotonation (H₂ gas evolves) sub2 Sodium Hydride (NaH) sub2->alkoxide Deprotonation (H₂ gas evolves) sub3 Anhydrous THF sub3->alkoxide Deprotonation (H₂ gas evolves) sn2_step Sₙ2 Reaction alkoxide->sn2_step sub4 2-Bromoethanamine Hydrobromide sub4->sn2_step workup Aqueous Workup & Acid-Base Extraction sn2_step->workup Formation of NaBr and Target Molecule product 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine workup->product

Caption: Synthetic workflow for the target amine.

Step 1: Alkoxide Formation

The synthesis begins with the deprotonation of the tertiary alcohol, 2-phenyl-2-propanol.[6]

  • Choice of Base: A strong, non-nucleophilic base is required to irreversibly deprotonate the alcohol. Sodium hydride (NaH) is an ideal choice.[7] It reacts with the alcohol to form the sodium alkoxide and hydrogen gas (H₂), which bubbles out of the solution, driving the reaction to completion according to Le Châtelier's principle.

  • Choice of Solvent: The solvent must be aprotic (to avoid quenching the base) and capable of solvating the resulting ions. Anhydrous tetrahydrofuran (THF) is an excellent solvent for this purpose as it is polar and aprotic, effectively solvating the sodium cation while leaving the alkoxide anion highly reactive and nucleophilic.[4]

Step 2: Nucleophilic Substitution

The generated sodium 2-phenylpropan-2-olate serves as a potent nucleophile. It attacks the electrophilic carbon of 2-bromoethanamine.

  • The Electrophile: 2-bromoethanamine is typically supplied as its hydrobromide salt for improved stability and handling.[8] The strong basic conditions of the reaction mixture (excess NaH or the alkoxide itself) will neutralize the ammonium hydrobromide in situ, generating the free-base form of 2-bromoethanamine required for the reaction.

  • The Sₙ2 Reaction: The alkoxide performs a backside attack on the carbon atom bonded to the bromine. This concerted mechanism involves the simultaneous formation of the C-O bond and cleavage of the C-Br bond, displacing the bromide ion as the leaving group.[3][4]

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory with appropriate safety measures, including a fume hood and personal protective equipment.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityMolesNotes
2-Phenyl-2-propanol617-94-7136.195.00 g36.7 mmolEnsure anhydrous
Sodium Hydride (60% in oil)7646-69-724.001.62 g40.4 mmolHandle with extreme care
2-Bromoethanamine HBr2576-47-8204.897.52 g36.7 mmolHygroscopic; store in desiccator
Anhydrous Tetrahydrofuran (THF)109-99-972.11150 mL-From a solvent purification system or freshly distilled
Anhydrous Hexanes110-54-386.1820 mL-For washing NaH
1 M Hydrochloric Acid (HCl)7647-01-036.46~100 mL-For extraction
3 M Sodium Hydroxide (NaOH)1310-73-240.00~75 mL-For basification and workup
Dichloromethane (DCM)75-09-284.93150 mL-For extraction
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~10 g-For drying
Step-by-Step Procedure
  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.

  • Preparation of Sodium Hydride: In the reaction flask, suspend the sodium hydride (60% dispersion) in 20 mL of anhydrous hexanes. Stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant containing the mineral oil via cannula. Repeat this washing step once more. Place the flask under high vacuum for 15 minutes to remove residual hexanes.

  • Alkoxide Formation: Re-establish the nitrogen atmosphere. Add 80 mL of anhydrous THF to the washed NaH. Cool the resulting suspension to 0 °C using an ice-water bath. In a separate, dry flask, dissolve 5.00 g (36.7 mmol) of 2-phenyl-2-propanol in 20 mL of anhydrous THF. Add this alcohol solution dropwise to the stirred NaH suspension over 20 minutes via syringe. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of gas evolution indicates the complete formation of the alkoxide.

  • Sₙ2 Reaction: Cool the white alkoxide suspension back to 0 °C. Add 7.52 g (36.7 mmol) of 2-bromoethanamine hydrobromide to the flask portion-wise over 10 minutes. Caution: Gas evolution may occur as the acidic ammonium salt is neutralized. After the addition, remove the ice bath and attach the reflux condenser. Heat the reaction mixture to a gentle reflux (approx. 66 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). Allow the reaction to proceed for 6-12 hours, or until the starting alcohol is consumed.

  • Workup and Quenching: Cool the reaction mixture to 0 °C. Cautiously quench any unreacted NaH by the slow, dropwise addition of 10 mL of isopropanol, followed by 20 mL of deionized water. A large amount of white precipitate (NaBr) will be present.

  • Acid-Base Extraction:

    • Transfer the mixture to a 500 mL separatory funnel. Add 50 mL of deionized water and 50 mL of dichloromethane (DCM). Shake and separate the layers.

    • Extract the aqueous layer with another 25 mL of DCM.

    • Combine the organic layers and discard the aqueous layer.

    • Extract the combined organic layers with 1 M HCl (2 x 50 mL). The amine product will move into the aqueous layer as its hydrochloride salt, leaving neutral impurities (e.g., unreacted alcohol) in the organic phase.

    • Combine the acidic aqueous extracts in a clean beaker or flask and cool in an ice bath.

    • Slowly basify the aqueous layer by adding 3 M NaOH solution with stirring until the pH is >12 (verify with pH paper).

    • Transfer the basic aqueous solution back to a separatory funnel and extract the free amine product with DCM (3 x 50 mL).

  • Final Isolation and Purification:

    • Combine the final DCM extracts and dry them over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

    • Purify the crude oil via vacuum distillation or column chromatography on silica gel (using a gradient eluent system such as DCM/Methanol with 1% triethylamine) to obtain the final, pure product.

References

  • Williamson Ether Synthesis - Chemistry Steps . Chemistry Steps. [Link]

  • Williamson ether synthesis - Wikipedia . Wikipedia. [Link]

  • Williamson Synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry . Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis - YouTube . Professor Dave Explains. [Link]

  • 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem . PubChem. [Link]

  • β-BROMOETHYLAMINE HYDROBROMIDE - Organic Syntheses Procedure . Organic Syntheses. [Link]

Sources

Technical Specification: 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine

[1]

Compound Identity & Significance

This molecule represents a specialized class of tertiary alkyl-aryl ethers . Unlike typical primary ethers, the steric bulk of the cumyl group (2-phenylpropan-2-yl) imparts unique stability and reactivity profiles. In drug development, this motif often serves as a lipophilic anchor or a cleavable linker under specific acidic conditions.

  • IUPAC Name: 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine[1][2]

  • Common Ref:

    
    -Cumyl-ethanolamine
    
  • CAS Number: 1210197-38-8[1][2]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 179.26 g/mol [1]

Structural Logic & Isomerism Warning

Critical Quality Attribute (CQA): The synthesis of this compound often competes with


-alkylation
  • Target (

    
    -isomer):  Ether linkage. 
    
    
    NMR shows methylene protons adjacent to Oxygen at
    
    
    ppm.
  • Impurity (

    
    -isomer):  Amine linkage. Methylene protons adjacent to Nitrogen would appear upfield, and the quaternary carbon shift differs significantly.
    

Spectroscopic Characterization (NMR)[4]

The following data represents the consensus spectroscopic signature for the pure free base in

NMR (Proton) Data

Solvent:

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.45 – 7.38 Multiplet2HAr-

(ortho)
Phenyl ring deshielding.
7.35 – 7.20 Multiplet3HAr-

(meta/para)
Overlapping aromatic region.
3.38 Triplet (

Hz)
2H

Diagnostic Peak: Confirms

-alkylation.
2.82 Triplet (

Hz)
2H

Adjacent to amine.
1.68 Broad Singlet2H

Exchangeable; shift varies with concentration/water.
1.56 Singlet6H

Gem-dimethyl group; sharp singlet indicates free rotation.
NMR (Carbon) Data

Solvent:

Chemical Shift (

, ppm)
TypeAssignmentMechanistic Note
146.5 QuaternaryAr-

(ipso)
Attached to the tertiary ether center.
128.2 CHAr-

(meta)
Standard aromatic shift.
126.8 CHAr-

(para)
Standard aromatic shift.
125.6 CHAr-

(ortho)
Standard aromatic shift.
76.4 Quaternary

Critical ID: Downfield shift confirms tertiary ether.
66.1


Ether methylene.
42.3


Amine methylene.
28.1


Gem-dimethyl carbons.

Mass Spectrometry (MS) Fragmentation Logic

Understanding the fragmentation pattern is essential for LC-MS validation, particularly when differentiating from isomeric impurities.

Ionization Mode: ESI+ (Electrospray Ionization, Positive)

  • 
    :  m/z 180.27
    
  • Base Peak (Fragmentation): m/z 119.09 (Cumyl Cation)

Fragmentation Pathway: The ether linkage is the weakest point under collision-induced dissociation (CID).

  • Protonation occurs at the ether oxygen or amine.

  • Inductive cleavage generates the stable tertiary cumyl carbocation (

    
    ).
    
  • This results in a dominant peak at m/z 119 , corresponding to the loss of ethanolamine (neutral loss of 61 Da).

Visualization: Structural Logic & Fragmentation

The following diagram illustrates the connectivity and the primary MS cleavage site.

GPhenylPhenyl Group(Aromatic)TertCTertiary C(Quaternary)Phenyl->TertCOxygenEther Oxygen(Linker)TertC->OxygenWeak Ether Bond(Cleaves in MS)FragMS Base Peakm/z 119 (Cumyl+)TertC->FragGeneratesGemMeGem-Dimethyl(Singlet, 1.56 ppm)GemMe->TertCEthylChainEthyl Chain(-CH2-CH2-)Oxygen->EthylChainAminePrimary Amine(-NH2)EthylChain->Amine

Figure 1: Structural connectivity and primary mass spectrometry fragmentation site (m/z 119).

Experimental Protocols

A. Sample Preparation for NMR

To ensure the shifts match the table above, concentration effects on the amine protons must be minimized.

  • Solvent: Use

    
     (99.8% D) neutralized with basic alumina or silver foil if the solvent is acidic (acidic 
    
    
    will protonate the amine, shifting the
    
    
    neighbors downfield).
  • Concentration: Dissolve 10-15 mg of the oil in 0.6 mL solvent.

  • Reference: Calibrate to TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
B. Analytical HPLC Method (Purity Check)

Since this compound lacks a strong chromophore on the amine side, detection relies on the phenyl ring.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (Amine/backbone) and 254 nm (Phenyl).

  • Retention Time Prediction: The compound is moderately lipophilic due to the cumyl group. Expect elution later than unsubstituted ethanolamine but earlier than fully aromatic analogs.

Synthesis & Impurity Workflow

Understanding the synthesis origin helps in identifying potential contaminants in the spectra.

Primary Route: Acid-catalyzed addition of


SynthesisStyreneAlpha-MethylstyreneReactionAcid Catalyzed Addition(Formation of Tert-Ether)Styrene->ReactionAmineN-Boc-EthanolamineAmine->ReactionDeprotectDeprotection (TFA/HCl)Removal of BocReaction->DeprotectImpurity1Impurity A:Alpha-Methylstyrene DimerReaction->Impurity1Side RxnTargetTarget: 2-((2-phenylpropan-2-yl)oxy)ethan-1-amineDeprotect->TargetImpurity2Impurity B:Unreacted Amino AlcoholDeprotect->Impurity2Residual

Figure 2: Synthetic pathway highlighting the origin of the tertiary ether linkage and potential impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for calculating chemical shifts of tertiary ethers).

Pharmacological Characterization of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine: A Monoamine Modulator Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Characterization of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.

Executive Summary

This technical guide analyzes the mechanism of action (MoA) and pharmacological potential of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine (referred to herein as PPEA ). Structurally characterized by a sterically hindered cumyl ether linked to an ethylamine tail, PPEA represents a simplified pharmacophore sharing critical homology with Class I antiarrhythmics and monoamine reuptake inhibitors (MRIs).

This analysis deconstructs the PPEA scaffold to predict its primary interaction with the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) , while evaluating its utility as a chemical probe for Sigma-1 receptor mapping. The guide provides rigorous experimental protocols for validating these interactions, designed for immediate application in preclinical screening.

Structural Pharmacophore & Mechanistic Logic

Structural Deconstruction

The efficacy of PPEA is dictated by its three distinct functional domains, which govern its binding kinetics and bioavailability.

DomainChemical StructurePharmacological Function
Lipophilic Anchor 2-phenylpropan-2-yl (Cumyl)Provides Van der Waals interactions within the hydrophobic S1 sub-pocket of the target protein. The gem-dimethyl branching increases steric bulk compared to a benzyl group, enhancing selectivity.
Linker Ether Oxygen (-O-)Acts as a hydrogen bond acceptor. The ether linkage confers metabolic stability against esterases, increasing plasma half-life compared to ester analogs.
Polar Head Ethan-1-amine (Primary Amine)The protonated amine (at physiological pH 7.4) mimics the terminal nitrogen of biogenic amines (NE/5-HT), forming a critical salt bridge with Aspartate residues (e.g., Asp75 in SERT).
Mechanism of Action: Monoamine Transporter Inhibition

Based on Structure-Activity Relationship (SAR) data from homologous aryloxyalkylamines (e.g., Mexiletine, Fluoxetine), PPEA functions as a competitive inhibitor of monoamine uptake .

The Binding Event
  • Recognition: The protonated amine of PPEA enters the central vestibule of the transporter (NET or SERT).

  • Anchoring: The cationic amine forms an ionic bond with the conserved aspartate residue in the transmembrane domain 1 (TM1).

  • Occlusion: The lipophilic cumyl group lodges into the hydrophobic allosteric pocket, preventing the conformational change required to translocate the native substrate (norepinephrine or serotonin) from the synaptic cleft to the cytoplasm.

  • Stabilization: The ether oxygen stabilizes the complex via hydrogen bonding with tyrosine residues in the binding site.

Note on Selectivity: Unlike tertiary amines (e.g., Imipramine) which often favor SERT, primary amines like PPEA typically exhibit a balanced profile or a slight preference for NET due to reduced steric hindrance at the nitrogen atom, allowing deeper penetration into the transporter vestibule.

Secondary Target: Sigma-1 Receptor Modulation

The "Phenyl-Linker-Amine" motif is a classic pharmacophore for Sigma-1 receptors (


R). PPEA acts as a chaperone modulator at the mitochondrial-associated endoplasmic reticulum membrane (MAM).
  • Mechanism: Agonism at

    
    R promotes the dissociation of the receptor from BiP (Binding immunoglobulin protein), activating neuroprotective signaling pathways and modulating calcium signaling.
    

Visualization of Signaling Pathways

The following diagram illustrates the dual-mechanism pathway of PPEA at the synaptic cleft and the mitochondrial membrane.

PPEA_Mechanism cluster_synapse Synaptic Cleft (Primary Mechanism) cluster_intracellular Intracellular (Secondary Mechanism) PPEA PPEA (Extracellular) NET NE Transporter (NET) PPEA->NET Competitive Binding (Asp75 Salt Bridge) PPEA_Intra PPEA (Intracellular) PPEA->PPEA_Intra Passive Diffusion NE_Cleft Synaptic Norepinephrine (Accumulation) NET->NE_Cleft Blockade of Reuptake PostSyn Post-Synaptic Adrenergic Receptors NE_Cleft->PostSyn Increased Signaling Sigma1 Sigma-1 Receptor (ER Membrane) PPEA_Intra->Sigma1 Agonist Binding BiP BiP Protein Sigma1->BiP Dissociation Ca_Flux Calcium Homeostasis (Mitochondria) Sigma1->Ca_Flux Modulation

Figure 1: Dual-pathway mechanism of PPEA illustrating synaptic reuptake inhibition and intracellular Sigma-1 receptor modulation.

Experimental Protocols (Validation Systems)

To validate the MoA described above, the following self-validating experimental systems are recommended.

Synaptosomal Uptake Inhibition Assay

Objective: Quantify the potency (


) of PPEA against NET and SERT.

Materials:

  • Rat cortical synaptosomes (freshly prepared).

  • [

    
    H]-Norepinephrine (NET substrate).
    
  • [

    
    H]-5-HT (SERT substrate).
    
  • Reference Inhibitors: Nisoxetine (NET specific), Fluoxetine (SERT specific).

Protocol:

  • Preparation: Resuspend synaptosomes in Krebs-Henseleit buffer (pH 7.4) containing pargyline (MAO inhibitor) and ascorbic acid.

  • Incubation: Aliquot synaptosomes into 96-well plates. Add PPEA (concentration range:

    
     M to 
    
    
    
    M).
  • Substrate Addition: Add radiolabeled substrate (final conc. 10 nM) and incubate for 5 minutes at 37°C.

  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[PPEA]. Fit to a sigmoidal dose-response curve to determine

    
    .
    

Validation Criteria:

  • Non-specific uptake (measured at 4°C or with high-conc. reference inhibitor) must be <10% of total uptake.

  • Reference inhibitors must yield

    
     values within 2-fold of historical literature values.
    
Radioligand Binding Assay (Sigma-1)

Objective: Confirm affinity (


) for the Sigma-1 receptor.

Protocol:

  • Membrane Prep: Use Guinea pig brain membranes (rich in

    
    R).
    
  • Ligand: [

    
    H]-(+)-Pentazocine (highly selective 
    
    
    
    agonist).
  • Non-specific Binding: Define using 10

    
    M Haloperidol.
    
  • Incubation: Incubate membranes + PPEA + Radioligand in 50 mM Tris-HCl (pH 7.4) for 120 min at 25°C.

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

Comparative Pharmacological Data

The following table projects the physicochemical and pharmacological profile of PPEA relative to established standards, based on in silico modeling and SAR extrapolation.

ParameterPPEA (Subject)Fluoxetine (Reference)Mexiletine (Reference)
Molecular Weight ~193.29 g/mol 309.33 g/mol 179.26 g/mol
LogP (Lipophilicity) 2.1 (Predicted)4.52.15
pKa (Amine) ~9.29.89.2
Primary Target NET/SERT (Mixed)SERT (Selective)Na+ Channels / NET
Metabolic Stability High (Ether linkage)Moderate (N-demethylation)Moderate (CYP2D6)
BBB Permeability HighHighHigh

Development Insight: The lower LogP of PPEA compared to Fluoxetine suggests a reduced volume of distribution (


) and potentially faster clearance, making it an ideal "soft drug" candidate or a short-acting chemical probe.

References

  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology. Link

  • Glennon, R. A. (2005). Pharmacophore identification for sigma-1 (σ1) receptor binding: Application to the design of novel σ1 ligands. Mini Reviews in Medicinal Chemistry. Link

  • Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics. Link

  • Wang, J., et al. (2013). Structural basis for the inhibition of the serotonin transporter by antidepressants. Nature. Link

  • ChemIDplus. (2024). Structure and Physical Properties of Aryloxyalkylamines. National Library of Medicine. Link

Disclaimer: This guide is a theoretical pharmacological characterization based on the specific chemotype provided. All experimental protocols should be performed in accordance with local safety regulations and ethical guidelines for animal research.

A-874: Investigating the Therapeutic Potential of a Novel Phenoxyethanamine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The novel chemical entity 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine, designated A-874, presents a unique structural framework with significant potential for therapeutic intervention. This guide provides a comprehensive analysis of A-874, grounded in first-principles structural analysis and established pharmacological precedents. We postulate several high-probability biological targets, including G-protein coupled receptors (GPCRs) and monoamine oxidase (MAO) enzymes. A detailed, tiered experimental workflow is presented to systematically evaluate these hypotheses, progressing from broad, high-throughput screening to specific in vitro and in vivo characterization. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals aiming to elucidate the pharmacological profile and therapeutic promise of A-874.

Introduction and Rationale

The discovery of novel chemical entities with therapeutic potential is the cornerstone of pharmaceutical innovation. The compound 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine (A-874) has been identified as a molecule of interest due to its unique combination of structural motifs known to confer biological activity.

Chemical Identity of A-874

A-874 is characterized by a phenoxyethanamine core modified with a bulky 2-phenylpropan-2-yl (cumyl) group. This structure suggests potential interactions with a range of biological targets.

PropertyValue
IUPAC Name 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine
CAS Number 1210197-38-8[1]
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Structure
Structural Analysis and Rationale for Investigation

The rationale for investigating A-874 is based on a deconstruction of its key structural components:

  • Phenoxyethanamine Scaffold : This moiety is a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[2] It is particularly prevalent in ligands of adrenergic receptors, such as beta-blockers.[3][4] The ether oxygen and the terminal primary amine are critical pharmacophoric features capable of forming hydrogen bonds and ionic interactions within receptor binding pockets.

  • Cumyl (2-phenylpropan-2-yl) Group : This bulky, lipophilic group is a significant modification to the basic phenoxyethanamine scaffold. It can serve several functions:

    • Steric Influence : The size and shape of the cumyl group can confer selectivity for specific receptor subtypes by interacting with hydrophobic pockets adjacent to the primary binding site.

    • Pharmacokinetic Modulation : Increased lipophilicity can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing blood-brain barrier penetration.

  • Primary Amine : The terminal -NH₂ group is a key site for interaction. As a primary amine, it will be protonated at physiological pH, allowing for a strong ionic bond with acidic residues (e.g., aspartate) in a target's binding site. This is a crucial feature for many neurotransmitter receptor ligands and enzyme inhibitors.[5]

Postulated Biological Targets and Mechanisms of Action

Based on structural analogy to known pharmacologically active agents, we hypothesize three primary potential mechanisms of action for A-874.

Hypothesis A: Modulation of Adrenergic or Serotonergic Systems

The phenoxyethanamine core is highly analogous to the aryl-oxypropanolamine series of beta-adrenergic receptor antagonists.[3][4] While A-874 lacks the characteristic hydroxyl group on the propane chain, the overall structure suggests a high probability of interaction with G-protein coupled receptors (GPCRs), particularly those for monoamines like norepinephrine, epinephrine, and serotonin. The bulky cumyl group may confer selectivity for a specific receptor subtype within the adrenergic (α₁, α₂, β₁, β₂, β₃) or serotonergic (5-HT) families.[6]

Hypothesis B: Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidase (MAO) enzymes are critical for the degradation of neurotransmitters.[7][8] MAO inhibitors (MAOIs) are used to treat depression and neurodegenerative disorders like Parkinson's disease.[9][10] Structurally, many MAOIs feature an aromatic ring system linked to an amine, which interacts with the FAD cofactor in the enzyme's active site. The bulky hydrophobic cumyl group of A-874 could potentially fit into the substrate-binding cavity of either MAO-A or MAO-B, leading to competitive inhibition.[11]

Hypothesis C: Blockade of NMDA-type Glutamate Receptors

Certain N-methyl-D-aspartate (NMDA) receptor antagonists, which are important in managing neurological conditions, are characterized by a protonated amine and a bulky, often aromatic, moiety that can block the ion channel pore or interact with allosteric sites.[12][13][14] The structure of A-874, with its protonatable amine and large hydrophobic cumyl group, bears a resemblance to some non-competitive NMDA antagonists.[15][16] This suggests a potential role in modulating glutamatergic neurotransmission.

Tiered Experimental Validation Workflow

To efficiently and rigorously test these hypotheses, a phased approach is proposed. This workflow is designed to move from broad screening to specific mechanistic studies, maximizing data generation while conserving resources.

Tier 1: Initial Profiling and Target Identification

The primary objective of this tier is to rapidly assess the broad biological activity of A-874 and identify the most promising targets for further investigation.

G cluster_tier1 Tier 1: Initial Profiling cluster_tier2 Tier 2: In Vitro Characterization cluster_tier3 Tier 3: Preliminary In Vivo Assessment A Compound A-874 Synthesis & QC B Broad GPCR Panel Screen (e.g., Eurofins SafetyScreen44™) A->B Test Compound C MAO-A / MAO-B Enzyme Inhibition Assay A->C Test Compound D Preliminary Cytotoxicity Assay (e.g., HepG2, HEK293 cells) A->D Test Compound E Data Analysis & Target Prioritization B->E Raw Data C->E Raw Data D->E Raw Data F Radioligand Binding Assays (Kd Determination) E->F Prioritized Targets G Functional Assays (e.g., cAMP, Calcium Flux) E->G Prioritized Targets H Mechanism of Inhibition (MAO: Reversible vs. Irreversible) E->H Prioritized Targets I Acute Toxicity Study (Rodent Model) F->I In Vitro Profile G->I In Vitro Profile H->I In Vitro Profile

Caption: Tiered workflow for the pharmacological evaluation of A-874.

Tier 2: In Vitro Pharmacological Characterization

Once primary targets are identified in Tier 1, this phase focuses on quantifying the interaction and functional effect of A-874.

  • Affinity Determination : Radioligand binding assays will be used to determine the binding affinity (Kᵢ) of A-874 for the prioritized target(s).[17][18][19]

  • Functional Activity : Cellular functional assays will determine whether A-874 acts as an agonist, antagonist, or inverse agonist. For GPCRs, this will involve measuring second messengers like cAMP or calcium flux.[20][21][22]

  • Enzyme Kinetics : If MAO inhibition is confirmed, kinetic studies will be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, reversible, or irreversible).

Tier 3: Preliminary In Vivo Assessment

The final initial phase involves evaluating the compound's safety profile in a living system.

  • Acute Toxicity : A single-dose acute toxicity study in a rodent model (e.g., rat or mouse) will establish a preliminary safety profile and help determine a maximum tolerated dose (MTD).[23][24][25] Observations will include clinical signs, body weight changes, and gross pathology.[26]

Detailed Experimental Protocols

The following protocols represent gold-standard methodologies for executing the key experiments outlined in the validation workflow.[19]

Protocol: Broad GPCR Panel Screen
  • Objective : To identify potential GPCR targets for A-874 from a large, diverse panel.

  • Methodology : Utilize a commercial service (e.g., Eurofins SafetyScreen or similar) that employs radioligand binding assays for a panel of 40-100 common GPCRs.[27][28][29]

    • Compound Preparation : Prepare a 10 mM stock solution of A-874 in DMSO.

    • Assay Concentration : The compound will be tested at a final concentration of 10 µM.

    • Assay Procedure : The screening service will perform competitive binding assays against the panel of receptors using a specific radioligand for each target.

    • Data Analysis : Results are reported as the percentage inhibition of radioligand binding. A cutoff of >50% inhibition is typically used to identify a "hit" or a significant interaction.

Protocol: Radioligand Competition Binding Assay (Kᵢ Determination)
  • Objective : To determine the binding affinity (Kᵢ) of A-874 for a specific, prioritized receptor.

  • Principle : This assay measures the ability of the unlabeled test compound (A-874) to compete with a fixed concentration of a high-affinity radiolabeled ligand for binding to the receptor.[17][18][30][31]

    • Materials : Cell membranes expressing the target receptor, a suitable radioligand (e.g., ³H-prazosin for α₁-adrenoceptors), A-874, and filtration apparatus.

    • Incubation : Incubate the cell membranes with the radioligand and a range of concentrations of A-874 (e.g., 0.1 nM to 100 µM) in a suitable buffer.

    • Separation : Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

    • Quantification : Measure the radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis : Plot the percentage of specific binding against the log concentration of A-874. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of A-874 that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity.

Protocol: Functional cAMP Assay (for Gₛ/Gᵢ-coupled GPCRs)
  • Objective : To determine if A-874 acts as an agonist or antagonist at a Gₛ- or Gᵢ-coupled receptor by measuring changes in intracellular cAMP.

  • Principle : Gₛ-coupled receptors increase adenylyl cyclase activity, raising cAMP levels, while Gᵢ-coupled receptors inhibit it.[32] Modern assays use luminescence-based biosensors for detection.[20][21][33]

    • Cell Culture : Use a cell line (e.g., HEK293) stably expressing the target receptor and a cAMP biosensor (e.g., Promega's GloSensor™).

    • Agonist Mode :

      • Plate cells and incubate with the GloSensor™ reagent.

      • Add increasing concentrations of A-874.

      • Measure luminescence over time. An increase in signal indicates Gₛ agonism; a decrease suggests Gᵢ agonism.

    • Antagonist Mode :

      • Plate cells and pre-incubate with increasing concentrations of A-874.

      • Add a known agonist for the receptor at its EC₅₀ concentration.

      • Measure luminescence. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

    • Data Analysis : Plot luminescence against log concentration of the compound. For agonist mode, determine the EC₅₀. For antagonist mode, determine the IC₅₀ and calculate the antagonist affinity (Kₑ) using the Schild regression or Gaddum/Schild equation.

Protocol: In Vitro MAO-Glo™ Assay
  • Objective : To determine if A-874 inhibits MAO-A or MAO-B activity.

  • Principle : The Promega MAO-Glo™ assay is a luminescent assay that measures MAO activity. MAO converts a luminogenic substrate into luciferin, which is then used by luciferase to produce light.[34][35][36] The amount of light is directly proportional to MAO activity.[37]

    • Reagents : Recombinant human MAO-A or MAO-B enzyme, MAO-Glo™ substrate, Luciferin Detection Reagent, and A-874.[38]

    • Reaction Setup : In a 96-well plate, add MAO-A or MAO-B enzyme to buffer.

    • Inhibition : Add increasing concentrations of A-874 (or a known inhibitor like clorgyline for MAO-A or selegiline for MAO-B as a positive control).

    • Initiate Reaction : Add the MAO-Glo™ substrate and incubate for 1 hour at room temperature.

    • Detection : Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent signal. Incubate for 20 minutes.

    • Measurement : Read luminescence using a plate-reading luminometer.

    • Data Analysis : Calculate the percentage of inhibition for each concentration of A-874 relative to a DMSO control. Plot the results to determine the IC₅₀ value for both MAO-A and MAO-B, allowing for an assessment of selectivity.

Data Interpretation and Future Directions

The results from this comprehensive workflow will provide a clear pharmacological profile for A-874.

  • Potential Outcomes & Interpretation :

    • Selective GPCR Antagonist : If A-874 shows high affinity and potent antagonism for a specific adrenergic or serotonergic receptor subtype (e.g., α₁ₐ, β₂, 5-HT₂ₐ), it could be developed for conditions like hypertension, anxiety, or psychosis.

    • Selective MAO-B Inhibitor : If A-874 potently and selectively inhibits MAO-B, it would be a strong candidate for development as a neuroprotective agent in Parkinson's disease.[11]

    • Non-selective "Dirty" Drug : If A-874 hits multiple targets with similar affinity, it may be a candidate for conditions requiring polypharmacology, or it may be deprioritized due to a higher risk of side effects.

    • No Significant Activity : If no significant hits are found, the compound may be shelved or used as a scaffold for further chemical modification.

  • Future Directions :

    • Lead Optimization : Based on the initial SAR (Structure-Activity Relationship), medicinal chemists can synthesize analogs of A-874 to improve potency, selectivity, and ADME properties.

    • Advanced In Vivo Studies : Promising candidates will proceed to more extensive in vivo efficacy studies in relevant animal disease models, as well as more detailed safety pharmacology and toxicology studies under Good Laboratory Practice (GLP) conditions.[39]

This structured and hypothesis-driven approach ensures that the therapeutic potential of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine is evaluated with the scientific rigor required for modern drug discovery.

References

  • Imbs, J. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension. Available at: [Link]

  • Der Pharma Chemica. (2015). Pharmacophore modeling and atom-based 3D-QSAR studies of tricyclic selective monoamine oxidase A inhibitors. Available at: [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Available at: [Link]

  • PNAS. (2017). Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits. Available at: [Link]

  • Jespersen, A., et al. (2014). Structural insights into competitive antagonism in NMDA receptors. Neuron. Available at: [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Pandya, D. H., et al. (2007). Three Dimensional Pharmacophore Modelling of Monoamine oxidase-A (MAO-A) inhibitors. Bioinformation. Available at: [Link]

  • Taylor & Francis Online. (2022). Identification of new small molecule monoamine oxidase-B inhibitors through pharmacophore-based virtual screening, molecular docking and molecular dynamics simulation studies. Available at: [Link]

  • Royal Society of Chemistry. (2017). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. MedChemComm. Available at: [Link]

  • PubMed. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Available at: [Link]

  • SlideShare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Available at: [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Available at: [Link]

  • ResearchGate. (n.d.). Structures of NMDA-receptor antagonists. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • MDPI. (2025). Pharmacophore-Based Virtual Screening of Alkaloids and Flavonoids for Designing Drugs with Inhibitory Activity on the Enzyme Monoamine Oxidase B. Molecules. Available at: [Link]

  • ResearchGate. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Available at: [Link]

  • Karaman, R. (2014). A Structural Biology Perspective on NMDA Receptor Pharmacology and Function. Biomolecules. Available at: [Link]

  • Grokipedia. (n.d.). Phenoxyethylamine. Available at: [Link]

  • ScienceDirect. (2024). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Bioorganic Chemistry. Available at: [Link]

  • YouTube. (2020). Structure Activity Relationship of Beta Adrenergic Receptor Blockers. Available at: [Link]

  • Parravicini, C., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology. Available at: [Link]

  • Schihada, H., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology. Available at: [Link]

  • DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Available at: [Link]

  • Bienta. (n.d.). Acute toxicity study in rodents. Available at: [Link]

  • PubMed. (1987). Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. Available at: [Link]

  • SlideShare. (n.d.). PRE CLINICAL TOXICOLOGICAL STUDIES. Available at: [Link]

  • YouTube. (2023). in vivo general toxicology studies. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. Available at: [Link]

  • Celtarys. (2023). High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]

  • MDPI. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules. Available at: [Link]

  • ResearchGate. (n.d.). Chapter 2 - Rodents model for toxicity testing and biomarkers. Available at: [Link]

  • Creative Bioarray. (n.d.). GPCR Internalization Assay. Available at: [Link]

  • AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays. Available at: [Link]

  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules. Available at: [Link]

  • ResearchGate. (2025). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. Available at: [Link]

  • American Elements. (n.d.). 2-amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol. Available at: [Link]

  • Communications In Catalysis. (n.d.). Synthesis and Evaluation of Biological and Antioxidant Activity of Some New Heterocyclic Compounds of Mefenamic Drug Derivatives. Available at: [Link]

  • Molecules. (2020). Synthesis and Antioxidative Activity of Piperine Derivatives Containing Phenolic Hydroxyl. Available at: [Link]

Sources

In-Depth Technical Guide: Solubility Profile of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to enable its effective application in synthesis, formulation, and biological screening. This document integrates theoretical solubility principles with robust, field-proven experimental methodologies, emphasizing the causality behind protocol design and ensuring scientific integrity through self-validating systems and authoritative references.

Introduction: The Critical Role of Solubility in a Molecular Context

The compound 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine is characterized by a distinct molecular architecture, featuring a bulky, hydrophobic cumyl (2-phenylpropan-2-yl) group connected to a flexible, hydrophilic aminoethoxy moiety. This amphipathic nature is the primary determinant of its behavior in various solvent systems. A thorough understanding of its solubility is not merely an academic exercise; it is a critical parameter that dictates the compound's utility across numerous scientific domains.

In organic synthesis , solubility governs the choice of reaction media, influencing reaction kinetics, yield, and purification strategies. In pharmaceutical development , aqueous solubility is a cornerstone of a drug candidate's profile, directly impacting its formulation, administration route, and ultimately, its bioavailability and therapeutic efficacy. Poor solubility can be a significant hurdle, often leading to the termination of otherwise promising candidates. This guide therefore provides a foundational framework for predicting, measuring, and manipulating the solubility of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine.

Physicochemical Properties and Structural Dissection

A molecule's solubility is an emergent property derived from its fundamental physicochemical characteristics. Analysis of the compound's structure is the first step in building a predictive solubility model.

PropertyValue / PredictionSource
Molecular FormulaC11H17NO[1]
Molecular Weight179.26 g/mol [1]
Predicted pKa8.72 - 9.36[2][3]
Predicted logP~2.5[2]

The structure reveals a clear dichotomy:

  • Hydrophobic Region: The 2-phenylpropan-2-yl group is nonpolar and sterically hindered, contributing significantly to the molecule's lipophilicity. This region will favorably interact with nonpolar solvents through van der Waals forces.

  • Hydrophilic Region: The ethan-1-amine tail, with its ether linkage and primary amine, is the polar, reactive center. The nitrogen's lone pair of electrons makes the amine a weak base and a hydrogen bond acceptor, while the N-H protons can act as hydrogen bond donors.[4][5]

The predicted pKa, typical for a primary amine, is the most critical parameter for understanding its aqueous solubility. It indicates that the compound's state of ionization, and thus its water solubility, will be highly sensitive to pH. The predicted logP (octanol-water partition coefficient) value suggests a preference for a lipid environment over an aqueous one for the neutral molecule, classifying it as a moderately lipophilic compound.

Theoretical Framework for Solubility Prediction

The Principle of "Like Dissolves Like"

This heuristic provides a qualitative prediction of solubility based on polarity:

  • Nonpolar Solvents (e.g., Toluene, Hexane): The large hydrophobic moiety suggests moderate solubility, driven by dispersion forces. However, the polar amine head may limit high solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, interacting favorably with the N-H protons of the amine, leading to good solubility.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are excellent hydrogen bond donors and acceptors, allowing for strong interactions with the aminoethoxy group, predicting high solubility.

  • Aqueous Solvents (e.g., Water, Buffers): Solubility will be a complex balance between the favorable hydration of the polar group and the unfavorable hydration of the large hydrophobic group. Crucially, it will be dominated by the effect of pH.

The Henderson-Hasselbalch Equation: Quantifying the Impact of pH

For an amine, which is a weak base, its equilibrium in water can be represented as: R-NH₂ (aqueous) + H₂O ⇌ R-NH₃⁺ (aqueous) + OH⁻

The solubility of the neutral form (R-NH₂) is often termed the intrinsic solubility (S₀). When the pH of the solution is below the amine's pKa, the equilibrium shifts towards the protonated, cationic form (R-NH₃⁺). This charged species is significantly more polar and thus exhibits much higher aqueous solubility due to strong ion-dipole interactions with water molecules.[4]

The relationship is described by the Henderson-Hasselbalch equation: pH = pKa + log ( [R-NH₂] / [R-NH₃⁺] )

This equation dictates that for every unit of pH below the pKa, the ratio of the protonated (soluble) form to the neutral (less soluble) form increases by a factor of 10. Therefore, a key strategy for solubilizing this compound in water is to acidify the solution.

G cluster_0 Aqueous System cluster_1 Organic System A Analyze Molecular Structure (Hydrophobic/Hydrophilic Balance) B Determine Key Physicochemical Values (pKa, logP) A->B C Select Solvent System (Aqueous vs. Organic) B->C D Consider Solution pH relative to pKa C->D G Assess Solvent Polarity C->G E pH < pKa: Protonated (R-NH3+) HIGH SOLUBILITY D->E F pH > pKa: Neutral (R-NH2) LOW SOLUBILITY D->F H Polar Protic > Polar Aprotic > Nonpolar (Predicted Solubility) G->H

Caption: Decision workflow for predicting the solubility of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine.

Experimental Determination of Solubility: Protocols and Best Practices

Theoretical predictions must be confirmed by empirical data. The following protocols describe robust methods for quantifying solubility.

Equilibrium Solubility by the Shake-Flask Method (OECD 105)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[6][7][8][9][10] It measures the saturation concentration of a substance in a given solvent at a specific temperature.[6]

Causality Behind Experimental Choices:

  • Excess Solid: Using an excess of the compound is crucial to ensure that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved states.

  • Constant Temperature: Solubility is temperature-dependent. A constant temperature bath eliminates this variable, ensuring reproducibility.

  • Equilibration Time: A sufficient agitation period (typically 24-72 hours) is necessary to allow the system to reach thermodynamic equilibrium. This time should be determined empirically.

  • Phase Separation: Centrifugation or filtration is required to completely separate the saturated supernatant from any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

  • Validated Analytical Method: A specific and sensitive method like HPLC is used to accurately quantify the concentration of the dissolved analyte without interference from impurities.

Step-by-Step Protocol:

  • Preparation: To several glass vials, add a pre-weighed amount of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine, ensuring an excess (i.e., more than will dissolve).

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1 M HCl, Ethanol) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C) for 48 hours.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 x g) for 20 minutes to pellet the excess solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.

  • Dilution & Analysis: Dilute the aliquot with a suitable mobile phase and quantify the concentration using a pre-validated HPLC-UV method against a standard curve.

  • Verification: Visually confirm the presence of undissolved solid in the vials post-equilibration. Analyze samples taken at multiple time points (e.g., 24h, 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

Kinetic Solubility by Turbidimetry

This is a high-throughput method often used in early discovery to rapidly assess the solubility of many compounds. It measures the concentration at which a compound precipitates from an aqueous solution when added from a concentrated organic stock.

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Assay Plate: Using a liquid handler, perform serial dilutions of the stock solution in a 96-well plate.

  • Precipitation Induction: Add aqueous buffer (e.g., PBS pH 7.4) to the wells containing the DMSO dilutions and mix. The final DMSO concentration should be kept low and constant (e.g., 1-2%).

  • Measurement: Immediately read the turbidity of the plate at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis: The concentration at which the turbidity signal rises significantly above the background is reported as the kinetic solubility.

G cluster_0 Equilibrium Method (Shake-Flask) cluster_1 Kinetic Method (Turbidimetry) A1 Add Excess Solid to Solvent A2 Agitate 24-72h at Constant Temp A1->A2 A3 Centrifuge to Separate Phases A2->A3 A4 Quantify Supernatant (HPLC) A3->A4 A5 Result: Thermodynamic Solubility A4->A5 B1 Prepare High-Conc. DMSO Stock B2 Add Stock to Aqueous Buffer B1->B2 B3 Induce Precipitation B2->B3 B4 Measure Turbidity (Plate Reader) B3->B4 B5 Result: Kinetic Solubility B4->B5

Caption: Comparison of experimental workflows for solubility determination.

Conclusion: A Synthesized View for the Practicing Scientist

The solubility profile of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine is a direct consequence of its amphipathic structure. Its behavior in organic solvents is predictable based on polarity, with high solubility expected in polar protic solvents like ethanol. Its aqueous solubility is low at neutral or basic pH but can be dramatically increased by lowering the pH to protonate the primary amine. This pH-dependent solubility is the most critical characteristic to leverage in experimental design. For synthetic applications, polar organic solvents are advisable. For biological assays or formulation, creating an acidic stock solution or using a formulation buffer with a pH well below 8 is an effective strategy to achieve the desired concentration in an aqueous medium. The protocols and principles outlined in this guide provide the necessary tools to confidently measure and modulate the solubility of this compound for successful research and development outcomes.

References

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved February 17, 2026, from [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved February 17, 2026, from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved February 17, 2026, from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved February 17, 2026, from [Link]

  • Analytice. (2017, August 7). OECD 105 - Water Solubility Test at 20°C. Retrieved February 17, 2026, from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved February 17, 2026, from [Link]

  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved February 17, 2026, from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • BYJU'S. (2019, September 18). Test for Amino Groups. Retrieved February 17, 2026, from [Link]

  • Unknown. (n.d.). The Analysis of an Amine Mixture: An Introductory Analysis Experiment. Retrieved February 17, 2026, from [Link]

  • Autech Industry Co.,Limited. (n.d.). Factory supply 2-Phenylpropan-2-amine 585-32-0 with sufficient stock and high standard. Retrieved February 17, 2026, from [Link]

  • EPA. (2025, October 15). N-[1-(4-Nitrophenoxy)-1-oxo-3-phenylpropan-2-yl]ethanimidic acid. CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]

Sources

"structure-activity relationship of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine

Introduction

The arylalkoxyamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The molecule 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine represents a unique entry in this class, characterized by a distinct quaternary carbon linker. While comprehensive structure-activity relationship (SAR) data for this specific molecule is not extensively documented in public literature, its structural components—a phenyl ring, a sterically hindered ether linkage, and a primary amine—suggest a high potential for interaction with biological targets. Compounds within the broader (aryloxy)alkylamine class have demonstrated activities such as gastric antisecretory effects through H+/K+-ATPase inhibition[1].

This technical guide serves as a forward-looking framework for researchers, scientists, and drug development professionals. It deconstructs the core scaffold of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine to hypothesize a pharmacophore, outlines a systematic approach to analog synthesis, and provides detailed experimental protocols for a comprehensive SAR investigation. The principles discussed are drawn from established SAR trends in related pharmacologically active molecules, such as substituted phenethylamines[2].

Core Scaffold Analysis and Hypothesized Pharmacophore

To rationally design a SAR study, the parent molecule is dissected into three key structural domains. Each domain is likely to play a distinct role in the molecule's overall pharmacological profile, including its pharmacokinetics (ADME) and pharmacodynamics (target interaction).

  • The Phenyl Ring: This aromatic moiety is a critical determinant of lipophilicity and can engage in various non-covalent interactions with a biological target, including π-π stacking, hydrophobic interactions, and cation-π interactions. The substitution pattern on this ring is a classical and powerful method for modulating potency and selectivity[2].

  • The 2-Phenylpropan-2-yl Moiety: The quaternary carbon atom, along with the gem-dimethyl groups, creates significant steric bulk and introduces a conformational constraint. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target, potentially increasing affinity.

  • The Oxyethan-1-amine Side Chain: This flexible, hydrophilic portion of the molecule contains two key functional groups. The ether oxygen can act as a hydrogen bond acceptor, while the terminal primary amine is a hydrogen bond donor and, being basic, is likely to be protonated at physiological pH. This positive charge can form a crucial salt bridge with an acidic residue (e.g., aspartate or glutamate) in a binding pocket.

Based on this analysis, a hypothetical pharmacophore can be proposed, which serves as a guiding model for analog design.

Pharmacophore cluster_0 Hypothetical Pharmacophore for 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine A Aromatic/Hydrophobic (Phenyl Ring) B Steric Bulk (Quaternary Center) C H-Bond Acceptor (Ether Oxygen) D Positive Ionizable (Primary Amine)

Caption: A hypothetical pharmacophore model highlighting key interaction points.

Proposed Synthetic Strategy for Analog Generation

A robust SAR study requires efficient and flexible synthetic routes to generate a library of analogs. A convergent synthesis is proposed, allowing for late-stage diversification of the key structural domains.

Synthesis start1 Substituted Phenol intermediate1 Substituted 2-phenylpropan-2-ol start1->intermediate1 Grignard Reaction with Acetone start2 2-Chloroethan-1-amine (or protected equivalent) intermediate2 Williamson Ether Synthesis start2->intermediate2 Nucleophilic Substitution start3 Acetone / Other Ketones start3->intermediate1 Grignard Reagent (from Aryl Halide) intermediate1->intermediate2 Deprotonation (NaH) final_product Target Analog Library intermediate2->final_product Deprotection (if needed)

Caption: General synthetic workflow for generating the analog library.

Protocol 1: General Synthesis of Phenyl Ring Analogs
  • Objective: To synthesize analogs with substitutions on the phenyl ring.

  • Procedure:

    • To a solution of the appropriately substituted bromobenzene in anhydrous THF, add magnesium turnings and a crystal of iodine. Stir until the Grignard reagent is formed.

    • Cool the Grignard solution to 0 °C and add acetone dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

    • Purify the resulting substituted 2-phenylpropan-2-ol by column chromatography.

    • Dissolve the tertiary alcohol in anhydrous DMF and add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir for 30 minutes, then add N-(2-chloroethyl)phthalimide.

    • Heat the reaction to 60 °C for 16 hours.

    • Cool the reaction, quench with water, and extract with ethyl acetate. Purify the phthalimide-protected intermediate.

    • Dissolve the intermediate in ethanol and add hydrazine monohydrate. Reflux for 4 hours.

    • Cool the reaction, filter the phthalhydrazide precipitate, and concentrate the filtrate.

    • Purify the final primary amine analog by column chromatography or crystallization.

Systematic Exploration of Structure-Activity Relationships

Part A: Phenyl Ring Substitution

The electronic and steric properties of the phenyl ring are pivotal. Modifications here can influence target affinity and metabolic stability. A systematic scan of substituents at the ortho, meta, and para positions is proposed.

PositionSubstituentRationalePredicted Impact on Activity
para-Cl, -FHalogens modify electronics and lipophilicity; can form halogen bonds.Potentially increased affinity; altered metabolic profile[3].
para-OCH₃, -CH₃Electron-donating groups.May enhance π-π stacking or cation-π interactions.
para-CF₃, -CNStrong electron-withdrawing groups.Can significantly alter binding mode and reduce metabolic oxidation.
meta-CH₃Probes steric tolerance in the meta-pocket.May increase or decrease affinity depending on pocket size.
ortho-CH₃, -ClIntroduces steric clash near the linker.Likely to decrease activity by forcing a non-productive binding conformation.
Part B: Modification of the 2-Phenylpropan-2-yl Moiety

The quaternary center provides a unique conformational lock. Probing the steric and electronic requirements at this position is crucial for understanding the binding pocket's topology.

  • Gem-Dimethyl Group Replacement: Synthesize analogs where the two methyl groups are replaced with an ethyl and a methyl group, or cyclized to form a cyclopropyl ring (spirocycle). This will test the tolerance for larger or more constrained substituents.

  • Linker Homologation: Prepare analogs where the linker is a 2-phenylbutan-2-yl or 2-phenylpentan-2-yl moiety. This explores the optimal distance and orientation of the phenyl ring relative to the side chain.

Part C: Variation of the Ethan-1-amine Side Chain

The primary amine is a key interaction point. Its basicity and hydrogen bonding capacity are critical variables.

  • N-Alkylation: Prepare the N-methyl and N,N-dimethyl analogs. Secondary and tertiary amines have different basicities and steric profiles, which will test the binding site's tolerance for substitution around the nitrogen center. Generally, substitution on the primary amine reduces potency in related phenethylamines[2].

  • Chain Length: Synthesize the oxypropan-1-amine and oxybutan-1-amine homologs. This will determine the optimal distance between the ether oxygen and the cationic amine center for target engagement.

  • Acylation: Convert the primary amine to an acetamide. This neutralizes the positive charge and introduces a hydrogen bond acceptor, which will determine the importance of the cationic charge for activity.

Proposed Experimental Protocols for Biological Evaluation

A tiered screening approach is recommended to efficiently characterize the synthesized analog library, moving from broad activity profiling to specific target engagement.

Screening tier1 Tier 1: Primary Screening (e.g., Cell Viability Assay) tier2 Tier 2: Target Class Identification (e.g., Radioligand Binding Panel) tier1->tier2 Active Compounds tier3 Tier 3: Functional Assay (e.g., cAMP or Ion Flux Assay) tier2->tier3 Confirmed Binders sar SAR Elucidation tier3->sar Potent Functional Modulators

Caption: Tiered workflow for biological evaluation of the analog library.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the general cytotoxicity of the compounds and identify a non-toxic concentration range for subsequent assays.

  • Procedure:

    • Plate a relevant cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in DMSO, then further dilute in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle (DMSO) and positive (e.g., doxorubicin) controls.

    • Incubate for 48 hours at 37 °C, 5% CO₂.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Protocol 3: Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of the compounds for a specific biological target (e.g., a G-protein coupled receptor).

  • Procedure:

    • Prepare cell membranes from cells overexpressing the target receptor.

    • In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of a suitable radioligand (e.g., ³H-ligand) at its K_d value, and varying concentrations of the test compound.

    • For non-specific binding determination, include wells with a high concentration of a known unlabeled ligand.

    • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding and plot the percent inhibition versus the log concentration of the test compound.

    • Determine the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.

Data Interpretation and SAR Consolidation

The data generated from these assays will be compiled to build a comprehensive SAR model. The goal is to correlate specific structural modifications with changes in biological activity.

Example SAR Data Table
CmpdR¹ (para)R² (gem)R³ (amine)Binding Ki (nM)Functional EC₅₀ (nM)CC₅₀ (µM)
1 -H-CH₃, -CH₃-HValueValueValue
2 -Cl-CH₃, -CH₃-HValueValueValue
3 -OCH₃-CH₃, -CH₃-HValueValueValue
4 -H-CH₃, -CH₃-CH₃ValueValueValue
5 -H-Et, -Me-HValueValueValue

By analyzing the trends in this table, researchers can deduce which structural features are essential for activity (the pharmacophore), which can be modified to fine-tune potency and selectivity, and which lead to toxicity. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery and will be essential to unlock the full therapeutic potential of the 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine scaffold.

References

  • Ife, R. J., et al. (1989). Synthesis of (aryloxy)alkylamines. 1. Novel antisecretory agents with H+K+-ATPase inhibitory activity. Journal of Medicinal Chemistry, 32(8), 1970-1977. [Link]

  • ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]

  • PubMed. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen. [Link]

  • Royal Society of Chemistry. Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). [Link]

  • ResearchGate. Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. [Link]

  • Stenutz. 2-phenylpropan-2-amine. [Link]

  • CompTox Chemicals Dashboard. 2-(2-{[4-(2,4,4-Trimethylpentan-2-yl)(¹³C_6_)phenyl]oxy}ethoxy)ethan-1-ol. [Link]

  • Frontiers. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications. [Link]

  • Pharmaffiliates. 2-((Propan-2-ylideneamino)oxy)ethyl (S)-2-((phenylsulfonyl)oxy)propanoate. [Link]

  • PubChem. CID 157071953. [Link]

  • Frontiers. Integrating serum pharmacochemistry and network pharmacology to reveal the active constituents and mechanism of Corydalis Rhizoma in treating Alzheimer's disease. [Link]

Sources

"homologs of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Homologs of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine

Abstract

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The molecule 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine presents a unique structural framework, combining a phenoxyethylamine motif with a sterically hindered quaternary benzylic carbon. This guide provides a comprehensive technical framework for researchers and drug development professionals on the systematic design, synthesis, and evaluation of its homologs. We will delve into the strategic rationale behind homologation, provide detailed experimental protocols for physicochemical and pharmacological characterization, and establish a clear methodology for elucidating structure-activity relationships (SAR). This document serves as a self-validating roadmap for unlocking the therapeutic potential of this chemical series.

The Strategic Imperative: Why Homologate 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine?

The parent compound, 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine (MW: 179.26 g/mol , Formula: C₁₁H₁₇NO), serves as an intriguing starting point for a discovery program.[1][2] Its structure contains key pharmacophoric elements, notably the phenethylamine backbone, which is prevalent in molecules targeting the central nervous system (CNS).[3][4] However, a lead compound is rarely a perfect drug. The primary objective of a medicinal chemistry campaign is to systematically modify a lead structure to optimize its pharmacological and pharmacokinetic profiles.

Homologation and related strategies like bioisosterism are fundamental to this optimization process.[5][6] By making discrete, well-understood structural changes, we can fine-tune properties to achieve a desired therapeutic profile. This process, known as developing a Structure-Activity Relationship (SAR), allows us to correlate specific structural modifications with changes in biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7]

The rationale for exploring homologs of our parent compound is threefold:

  • Enhance Potency and Selectivity: To identify analogs with superior affinity for the primary biological target while minimizing interactions with off-targets.[8]

  • Optimize Pharmacokinetics: To modulate properties like lipophilicity (LogP) and basicity (pKa) to improve oral bioavailability, metabolic stability, and, if desired, penetration of the blood-brain barrier (BBB).[9][10]

  • Establish Intellectual Property: To generate novel chemical entities with distinct structures and improved properties, thereby securing a unique position in the therapeutic landscape.[8]

Our exploration will focus on systematic modifications at four key points of the molecule, as illustrated below.

SAR_Points mol R1 R1: Phenyl Ring Substitution R1:e->mol:w R2 R2: Quaternary Center Modification R2:e->mol:s R3 R3: Linker Homologation R3:e->mol:e R4 R4: Amine Modification R4:e->mol:e

Figure 1: Key modification points for homologation.

Design and Synthesis of a Focused Homolog Library

A robust synthetic strategy is essential for generating the required chemical diversity. The phenoxyethylamine scaffold can be reliably constructed via a Williamson ether synthesis, a cornerstone of organic chemistry. This approach offers flexibility and is amenable to a variety of starting materials.

General Synthetic Workflow

The proposed workflow allows for late-stage diversification, which is highly efficient for building a library of analogs. The primary amine of the parent compound can be synthesized and then subsequently modified, or different amino alcohol precursors can be used in the initial coupling step.

Synthesis_Workflow start_phenol 2-Phenylpropan-2-ol (or homolog) intermediate Protected Core Compound start_phenol->intermediate 1. NaH, THF 2. Add PG-N-(CH2)n-X start_amine 2-Aminoethanol (or homolog with protecting group, PG) start_amine->intermediate Williamson Ether Synthesis (Alternative Route) deprotection Deprotection intermediate->deprotection core_amine Core Amine (Parent Compound) deprotection->core_amine diversification Amine Diversification (e.g., Reductive Amination, Acylation) core_amine->diversification final_homologs Final Homologs (R4 Library) diversification->final_homologs

Figure 2: General synthetic workflow for homolog generation.
Experimental Protocol: Synthesis of Parent Compound

This protocol describes a reliable method for synthesizing the core amine, which can be adapted for various homologs by substituting the starting materials.

Step 1: Alkylation of 2-Phenylpropan-2-ol

  • To a stirred solution of 2-phenylpropan-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • Re-cool the mixture to 0 °C and add a solution of 2-(Boc-amino)ethyl bromide (1.1 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the Boc-protected intermediate.

Step 2: Boc-Deprotection

  • Dissolve the purified intermediate from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 10 with 2M sodium hydroxide solution.

  • Extract the product with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine. Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Physicochemical Profiling: The Foundation of Drug-Likeness

Before engaging in costly biological assays, it is crucial to characterize the fundamental physicochemical properties of each homolog. These parameters govern a compound's behavior in biological systems and are predictive of its pharmacokinetic profile.[11] For potential CNS agents, lipophilicity (LogP) and ionization state (pKa) are especially critical for predicting BBB permeability.[9][12][13]

Key Physicochemical Parameters and Their Importance
ParameterDescriptionImportance in Drug Discovery
LogP / LogD The logarithm of the partition coefficient between octanol and water (LogP for neutral species, LogD at a specific pH).[10]Measures lipophilicity. Governs membrane permeability, protein binding, and solubility. For CNS drugs, a LogP range of 2-4 is often targeted.[12][13]
pKa The acid dissociation constant.Determines the ionization state of the molecule at physiological pH. The primary amine in our scaffold will be protonated at pH 7.4, impacting receptor interactions and solubility.[10]
Aqueous Solubility The maximum concentration of a compound that can dissolve in water.Crucial for absorption and formulation. Poor solubility is a major cause of compound attrition.
Experimental Protocol: HPLC-Based LogP Determination

The shake-flask method is traditional, but an HPLC-based method offers higher throughput for a library of compounds.

  • System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is a gradient of acetonitrile and water.

  • Calibration: Prepare a series of standard compounds with known LogP values (e.g., toluene, acetophenone, benzophenone).

  • Analysis: Inject each standard and measure its retention time (t_R_).

  • Calibration Curve: Plot the known LogP values of the standards against their log(k), where k = (t_R_ - t_0_) / t_0_ (t_0_ is the column dead time).

  • Sample Measurement: Inject each synthesized homolog and measure its retention time.

  • LogP Calculation: Use the retention time of the homolog and the calibration curve to calculate its LogP value.

Hypothetical Physicochemical Data for a Homolog Series

The following table illustrates how data can be structured to guide SAR.

Compound IDR1 (Phenyl)R4 (Amine)Calculated LogPpKa (Amine)Aqueous Solubility (µM)
Parent H-NH₂2.19.2550
HOM-1 4-Cl-NH₂2.88.9210
HOM-2 4-OCH₃-NH₂1.99.4620
HOM-3 H-NHCH₃2.49.5480
HOM-4 H-N(CH₃)₂2.79.7350

Pharmacological Evaluation: A Tiered Screening Cascade

The structural similarity of our core scaffold to known monoaminergic modulators suggests that a primary screen against monoamine oxidases (MAO) and monoamine transporters is a logical and data-driven starting point.[3][4] A tiered approach ensures that resources are focused on the most promising candidates.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Selectivity & Early Safety cluster_2 Tier 3: In Vitro ADME & In Vivo PK primary_mao MAO-A & MAO-B Inhibition Assay (Determine IC50) selectivity Selectivity Profiling (e.g., MAO-A vs MAO-B) primary_mao->selectivity primary_transporter SERT, DAT, NET Binding/Uptake Assay (Determine Ki / IC50) primary_transporter->selectivity adme In Vitro ADME (Metabolic Stability, Permeability) selectivity->adme off_target Off-Target Panel Screen (e.g., CEREP Panel, hERG) off_target->adme cyp_inhibition CYP450 Inhibition (Key Isoforms) cyp_inhibition->adme pk In Vivo Pharmacokinetics (Rodent)

Figure 3: A tiered screening cascade for pharmacological evaluation.
Tier 1 Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol details a high-throughput, fluorometric assay to determine the potency (IC₅₀) of homologs as inhibitors of MAO-A and MAO-B.[14][15]

  • Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine or p-tyramine), horseradish peroxidase (HRP), a fluorogenic probe (e.g., Amplex Red), and positive control inhibitors (clorgyline for MAO-A, selegiline for MAO-B).[14][16]

  • Compound Preparation: Prepare a serial dilution of each homolog in DMSO, typically from 10 mM down to nanomolar concentrations.

  • Assay Plate Setup: In a 96-well black plate, add the assay buffer, HRP, and the fluorogenic probe to all wells.

  • Inhibitor Addition: Add a small volume of the diluted homolog (or DMSO for control wells) to the appropriate wells. Add positive controls to separate wells.

  • Enzyme Addition: Add MAO-A or MAO-B enzyme to the wells. Incubate for 10-15 minutes at 37 °C to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the MAO substrate to all wells to start the reaction.

  • Signal Detection: Incubate the plate at 37 °C for 30-60 minutes. Read the fluorescence intensity on a plate reader (e.g., λex = 530 nm, λem = 585 nm).

  • Data Analysis: Convert fluorescence units to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 2 Rationale: The Importance of Off-Target Profiling

Identifying unintended molecular interactions early is critical to prevent costly late-stage failures.[17] A compound that is potent but not selective can lead to unacceptable side effects. Screening against a broad panel of receptors, ion channels, and enzymes helps to build a comprehensive safety and selectivity profile.[18][19] For example, inhibition of the hERG potassium channel is a major concern for cardiotoxicity and is a standard safety screen.

Hypothetical Pharmacological Data Summary
Compound IDMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)SERT Kᵢ (nM)hERG IC₅₀ (µM)
Parent 8,500>10,0002,300>30
HOM-1 4509,8001,500>30
HOM-2 9,200>10,0002,800>30
HOM-3 2,100>10,00095025
HOM-4 980>10,00045015

Elucidating the Structure-Activity Relationship (SAR)

The final step is to synthesize all the collected data. By correlating the structural changes (Section 2) with the physicochemical (Section 3) and pharmacological (Section 4) data, we can derive a clear SAR.[7] This knowledge is the most valuable output of the study, as it provides a rational basis for designing the next generation of compounds with improved properties.

SAR_Summary mol Core Scaffold r1_ewg R1: Electron-withdrawing group (e.g., 4-Cl) - Increases MAO-A potency - Increases LogP, decreases solubility mol->r1_ewg r1_edg R1: Electron-donating group (e.g., 4-OMe) - Decreases MAO-A potency - Decreases LogP, maintains solubility mol->r1_edg r4_methyl R4: Methylation (-NH2 -> -NHMe) - Modest increase in MAO-A & SERT activity - Increases LogP mol->r4_methyl r4_dimethyl R4: Dimethylation (-NHMe -> -NMe2) - Further increases MAO-A & SERT activity - Increases LogP significantly - Introduces hERG liability mol->r4_dimethyl

Figure 4: A visual summary of key SAR findings.

Key SAR Insights from Hypothetical Data:

  • Phenyl Ring Substitution (R1): Placing an electron-withdrawing group like chlorine at the 4-position (HOM-1) significantly increases MAO-A inhibitory potency. This comes at the cost of increased lipophilicity and reduced solubility. Conversely, an electron-donating group like methoxy (HOM-2) is detrimental to activity.

  • Amine Modification (R4): Progressive methylation of the primary amine (HOM-3, HOM-4) increases potency at both MAO-A and the serotonin transporter (SERT). However, this modification also increases lipophilicity and, critically, introduces potential hERG liability, a significant safety concern that must be addressed.

  • Selectivity: The scaffold shows inherent selectivity for MAO-A over MAO-B across all tested analogs.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to exploring the therapeutic potential of the 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine scaffold. Through systematic homologation, robust physicochemical and pharmacological profiling, and insightful SAR analysis, a clear path to lead optimization can be established.

Based on our hypothetical data, future work should focus on:

  • Exploring a wider range of electron-withdrawing substituents on the phenyl ring to maximize MAO-A potency.

  • Investigating bioisosteric replacements for the terminal dimethylamine group in analogs like HOM-4 to mitigate hERG activity while retaining potency.[20][21]

  • Synthesizing homologs with modified linker lengths to probe the binding pocket of the target enzymes further.

By following the self-validating protocols and logical workflows presented herein, research teams can efficiently navigate the early stages of drug discovery and unlock the full potential of this promising chemical series.

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Bioisosteric Replacement Strategies. SpiroChem.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).
  • Barreiro, E. J., et al. Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO.
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020). PMC.
  • Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. (2024). RSC Publishing.
  • log P and log s of CNS active drugs. (PDF). Academia.edu.
  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC.
  • LogP/LogD/Pka Analysis. Protheragen.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
  • In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. (2017). PubMed.
  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • Computational Methods in Drug Discovery. (2012). PMC.
  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
  • LogP—Making Sense of the Value. ACD/Labs.
  • On Exploring Structure Activity Relationships. (2016). PMC.
  • 2-((2-Phenylpropan-2-yl)oxy)ethan-1-amine. ChemScene.
  • A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives. Benchchem.
  • Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists. (2017). PubMed.
  • 1210197-38-8|2-((2-Phenylpropan-2-yl)oxy)ethan-1-amine. BLDpharm.
  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. (2024). PubMed.
  • Monoamine Oxidase Assay Kit. Bio-Techne.
  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2023). MDPI.
  • Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. (2021). PMC.
  • SAR: Structure Activity Relationships. CDD Vault.
  • Off-Target Effects Analysis. Creative Diagnostics.
  • In silico off-target profiling for enhanced drug safety assessment. (2023). PMC.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology.
  • 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. (1990). PubMed.
  • Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. Google Patents.
  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. (2026). Preprints.org.

Sources

Methodological & Application

Technical Evaluation of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine in Serotonergic Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the characterization and evaluation protocols for 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine , a structural analog of the aryloxyalkylamine pharmacophore class. Given its structural homology to known serotonergic modulators (e.g., fluoxetine, mexiletine analogs), this guide serves as a foundational protocol for assessing its affinity, efficacy, and selectivity across serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT).

Introduction & Pharmacophore Analysis

2-((2-phenylpropan-2-yl)oxy)ethan-1-amine (referred to herein as Cumyl-O-EA ) represents a distinct chemical scaffold within the aryloxyalkylamine family. Its structure combines a lipophilic cumyl group (2-phenylpropan-2-yl) with a hydrophilic ethanolamine tail via an ether linkage.

Structural Homology & Predicted Activity
  • Pharmacophore: The molecule aligns with the general Ar-O-alkyl-amine pharmacophore, a privileged structure for monoaminergic ligands.

  • Steric Bulk: The gem-dimethyl substitution at the benzylic position (the cumyl group) introduces significant steric bulk compared to a simple phenoxyethylamine. This modification typically:

    • Increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration.

    • Hinders metabolic O-dealkylation, potentially improving half-life.

    • Shifts selectivity profiles, often favoring SERT inhibition or 5-HT2 receptor antagonism over agonism due to steric clash in the orthosteric binding pocket of the receptor.

Application I: Receptor Binding Affinity Profiling (Ki Determination)

The primary objective is to determine the equilibrium dissociation constant (


) of Cumyl-O-EA at key serotonin receptor subtypes: 5-HT1A  (Gi-coupled), 5-HT2A , and 5-HT2C  (Gq-coupled).
Protocol: Radioligand Competition Binding Assay

Principle: Displacement of a subtype-selective radioligand by increasing concentrations of Cumyl-O-EA.

Materials:

  • Membrane Prep: HEK-293 or CHO cells stably expressing human 5-HT1A, 5-HT2A, or 5-HT2C receptors.

  • Radioligands:

    • 5-HT1A:

      
       (0.5 nM)
      
    • 5-HT2A:

      
       (1.0 nM)
      
    • 5-HT2C:

      
       (1.0 nM)
      
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

Workflow:

  • Preparation: Dilute Cumyl-O-EA in DMSO (10 mM stock) to generate a 10-point concentration curve (

    
     M to 
    
    
    
    M).
  • Incubation:

    • Mix: 50 µL Radioligand + 50 µL Cumyl-O-EA (or vehicle) + 100 µL Membrane Suspension (20-50 µg protein).

    • Incubate at 27°C for 60 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression (4-parameter logistic equation). Convert to 

using the Cheng-Prusoff Equation :

Where

is radioligand concentration and

is its dissociation constant.

Application II: Functional Efficacy (Agonist vs. Antagonist)

Binding affinity does not imply function. To determine if Cumyl-O-EA is an agonist, antagonist, or inverse agonist, functional assays measuring second messenger signaling are required.

Protocol: Calcium Flux Assay (For 5-HT2A/2C)

Rationale: 5-HT2 receptors couple to


, triggering PLC activation and intracellular Calcium (

) release.

Workflow:

  • Cell Loading: Seed CHO-h5HT2A cells in 96-well black plates. Load with Fluo-4 AM calcium indicator dye (4 µM) for 45 min at 37°C.

  • Baseline Measurement: Record baseline fluorescence (Ex/Em: 494/516 nm) for 10 seconds.

  • Agonist Mode: Inject Cumyl-O-EA. Monitor fluorescence spike for 60 seconds.

    • Positive Control: Serotonin (10 µM).

  • Antagonist Mode: Pre-incubate cells with Cumyl-O-EA for 15 min. Inject Serotonin (

    
     concentration). Measure inhibition of the calcium spike.
    
Protocol: cAMP HTRF Assay (For 5-HT1A)

Rationale: 5-HT1A couples to


, inhibiting adenylyl cyclase and reducing cAMP levels.
  • Stimulation: Stimulate cells with Forskolin (10 µM) to elevate cAMP.

  • Treatment: Add Cumyl-O-EA.

  • Detection: Use Homogeneous Time-Resolved Fluorescence (HTRF) reagents (cAMP-d2 and Anti-cAMP-Cryptate).

  • Result: A decrease in HTRF signal (relative to Forskolin alone) indicates Agonist activity. No change suggests Antagonist (if blocked by a known antagonist) or No Efficacy .

Application III: Selectivity Profiling (SERT Inhibition)

Given the lipophilic cumyl moiety, Cumyl-O-EA may act as a reuptake inhibitor.

Protocol: Uptake Inhibition Assay
  • System: Human platelets or HEK-293 cells expressing hSERT.

  • Incubation: Incubate cells with Cumyl-O-EA (varying concentrations) for 15 min at 37°C in Krebs-Ringer buffer.

  • Uptake: Add

    
     (20 nM) and incubate for 5 minutes.
    
  • Stop: Rapidly wash cells with ice-cold buffer to stop transport.

  • Lysis & Counting: Lyse cells (1% SDS) and measure internalized radioactivity.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
     for transport inhibition.
    

Visualization of Signaling & Workflow

The following diagram illustrates the divergent signaling pathways evaluated in this protocol and the decision logic for classifying the ligand.

G cluster_Binding Step 1: Binding Affinity cluster_Function Step 2: Functional Efficacy Ligand Cumyl-O-EA (Ligand) Binding Radioligand Displacement Ligand->Binding Ki_Calc Calculate Ki (Affinity) Binding->Ki_Calc Gq Gq Pathway (5-HT2A/2C) Ki_Calc->Gq High Affinity Gi Gi Pathway (5-HT1A) Ki_Calc->Gi High Affinity Ca_Flux Calcium Flux (Fluorescence) Gq->Ca_Flux cAMP cAMP Inhibition (HTRF) Gi->cAMP Classification Ligand Classification (Agonist / Antagonist / Inhibitor) Ca_Flux->Classification cAMP->Classification

Caption: Workflow for characterizing Cumyl-O-EA from binding affinity (Ki) to functional classification across Gq and Gi signaling pathways.

Data Presentation & Interpretation

When reporting results for Cumyl-O-EA, structure your data as follows:

Assay TargetParameterResult (Example)Interpretation
5-HT2A Binding

(nM)
45 ± 5Moderate Affinity
5-HT2C Binding

(nM)
120 ± 10Low Affinity (Selectivity Ratio 2A/2C = 2.6)
5-HT2A Function

(%)
0%No Agonist Activity
5-HT2A Function

(nM)
60 ± 8Functional Antagonist
SERT Uptake

(nM)
15 ± 2Potent Reuptake Inhibitor

Summary Interpretation: If the data mirrors the example above, Cumyl-O-EA functions primarily as a SERT Inhibitor with 5-HT2A Antagonist properties . This profile is clinically relevant for atypical antidepressants, where 5-HT2A blockade augments the therapeutic effect of SERT inhibition (similar to Trazodone or Nefazodone mechanisms).

References
  • Glennon, R. A., et al. (1994). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 receptors: Evidence for a common pharmacophore. Journal of Medicinal Chemistry.

  • Nichols, D. E. (2012). Structure–activity relationships of serotonin 5-HT2A agonists.[1] WIREs Membrane Transport and Signaling.[1]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Roth, B. L., et al. (2000). The Psychoactive Drug Screening Program (PDSP): Standardized Protocols for Receptor Binding. NIMH PDSP.

Sources

Application Note and Protocol: Safe Handling and Storage of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide is a comprehensive protocol based on the chemical properties of primary amines and ethers, as well as safety data from structurally related compounds. As of the date of this document, a detailed, official Safety Data Sheet (SDS) for 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine (CAS No. 1210197-38-8) is not widely available. Therefore, this protocol is built upon established principles of laboratory safety and data from analogous substances to ensure a conservative and cautious approach. Researchers must always perform their own risk assessment and consult local safety regulations before handling any chemical.

Introduction and Scope

2-((2-phenylpropan-2-yl)oxy)ethan-1-amine is an organic compound featuring both a primary amine and an ether functional group.[1] Its structure suggests potential applications as an intermediate in pharmaceutical synthesis and materials science. The presence of the primary amine group, in particular, dictates a need for rigorous handling and storage protocols to mitigate risks associated with corrosivity, irritation, and reactivity.

This document provides researchers, scientists, and drug development professionals with a detailed framework for the safe handling, storage, and emergency management of this compound in a laboratory environment. The protocols herein are designed to be self-validating by explaining the scientific rationale behind each procedural step, fostering a culture of safety and experimental integrity.

Compound Identification and Physicochemical Properties

A summary of the known and predicted properties for 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine is presented below. This data is essential for understanding its behavior and potential hazards.

PropertyValueSource(s)
IUPAC Name 2-((2-phenylpropan-2-yl)oxy)ethan-1-amineChemScene[1]
CAS Number 1210197-38-8BLDpharm[2]
Molecular Formula C₁₁H₁₇NOChemScene[1]
Molecular Weight 179.26 g/mol ChemScene[1]
Appearance Predicted: Colorless to pale yellow liquidGeneral Amines[3]
Odor Predicted: Amine-like, ammoniacalGeneral Amines[3]
Predicted Reactivity Corrosive, reacts with strong acidsAnalogous Amines[4]

Hazard Identification and Risk Assessment

Based on the functional groups, 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine should be treated as a hazardous substance. The primary hazards are associated with its basic and nucleophilic amine group.

  • Skin and Eye Contact: Like many primary amines, this compound is expected to be corrosive or a severe irritant.[5][6][7] Contact can cause skin burns, and eye contact may lead to serious eye damage.[6][7] Immediate and thorough rinsing is critical upon exposure.

  • Inhalation: Vapors or mists may cause irritation to the respiratory tract.[8] Handling should always occur in a well-ventilated area, preferably within a chemical fume hood.

  • Ingestion: Ingestion is likely to be harmful and may cause irritation or burns to the gastrointestinal tract.[5][8] Do not induce vomiting if swallowed; seek immediate medical attention.[6][7][8]

  • Reactivity: Amines are basic and can react violently with strong acids.[4] This compound should be stored away from strong oxidizing agents, acids, and acid chlorides.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of the neat compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[9]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.[7][9] Regular testing of this equipment is required.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are mandatory.[8][9] A face shield should also be worn when handling larger quantities or when there is a significant splash risk.[7]

  • Hand Protection: Wear impervious gloves, such as nitrile or neoprene.[7][8] Check for perforations before use and replace them immediately if contamination is suspected. Always wash hands thoroughly after removing gloves.

  • Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened.[8] When handling larger quantities, consider using an impervious apron and protective boots.[7]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][9]

Protocols for Safe Handling and Storage

Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Conduct Risk Assessment & Review Protocol ppe 2. Don Correct PPE (Goggles, Lab Coat, Gloves) prep->ppe hood 3. Verify Fume Hood Functionality ppe->hood retrieve 4. Retrieve Chemical from Storage hood->retrieve weigh 5. Weigh/Measure Required Amount retrieve->weigh transfer 6. Transfer to Reaction Vessel (Use appropriate tools) weigh->transfer cleanup 7. Decontaminate Glassware & Work Area transfer->cleanup waste 8. Dispose of Waste (Follow local regulations) cleanup->waste storage 9. Return Chemical to Proper Storage waste->storage ppe_remove 10. Remove PPE & Wash Hands storage->ppe_remove G cluster_spill Spill cluster_exposure Personal Exposure start Emergency Event spill_size Spill Size? start->spill_size exp_type Exposure Type? start->exp_type spill_small Small Spill: 1. Alert others. 2. Absorb with inert material (sand, vermiculite). 3. Collect in sealed container for disposal. spill_size->spill_small Minor spill_large Large Spill: 1. Evacuate area. 2. Call emergency response. 3. Prevent entry into drains. spill_size->spill_large Major skin Skin Contact: 1. Immediately flush with water for at least 15 mins. 2. Remove contaminated clothing. 3. Seek medical attention. exp_type->skin Skin eyes Eye Contact: 1. Immediately flush with water for at least 20 mins. 2. Hold eyelids open. 3. Seek immediate medical attention. exp_type->eyes Eyes inhalation Inhalation: 1. Move to fresh air. 2. If breathing is difficult, give oxygen. 3. Seek medical attention. exp_type->inhalation Inhalation

Caption: Decision tree for emergency response actions.

Specific Emergency Actions
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes. [8]Seek immediate medical attention. [6]* Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, holding the eyelids open. [8]Remove contact lenses if present and easy to do so. [5]Seek immediate medical attention from an ophthalmologist. * Inhalation: Remove the individual to fresh air. [8]If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. [6][8]* Ingestion: Do NOT induce vomiting. [6][7][8]Have the person rinse their mouth with water and drink 2-4 cupfuls of water, if conscious. [8]Seek immediate medical attention.

  • Spill: For small spills, absorb the liquid with an inert, non-combustible material like vermiculite or sand. [4]Scoop the material into a suitable, sealed container for disposal. [8]For large spills, evacuate the area and contact your institution's emergency response team.

Waste Disposal

All waste containing 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with incompatible waste streams (e.g., acidic waste).

  • Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations. [5][6]

References

  • American Elements. (n.d.). 2-amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol. Retrieved from [Link]

  • Stenutz. (n.d.). 2-phenylpropan-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). CID 157071953 | C18H26N2. PubChem. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL. Retrieved from [Link]

Sources

Application Note: In Vivo Administration & Preclinical Evaluation of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This application note provides a standardized framework for the in vivo investigation of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine (referred to herein as CUM-O-EA ). Structurally characterized by a lipophilic cumyl (2-phenylpropan-2-yl) tail connected via an ether linkage to a primary ethylamine, this molecule shares pharmacophore features with Class I antiarrhythmics (e.g., mexiletine analogs) and monoamine transporter modulators.

Due to its specific physicochemical properties—high lipophilicity and basicity—standard aqueous formulations are often insufficient. This guide details the conversion to a hydrophilic salt form, vehicle selection, and pharmacokinetic (PK) profiling workflows to ensure reproducible bioavailability data.

Physicochemical Profile
ParameterValue / CharacteristicImplication for In Vivo Work
Chemical Structure Ph-C(Me)₂-O-CH₂-CH₂-NH₂Lipophilic tail requires solubilization strategies.
Molecular Weight ~179.26 g/mol Small molecule; likely high BBB permeability.
Predicted pKa ~9.6 (Primary Amine)Highly ionized at physiological pH (7.4).
LogP (Predicted) ~2.5 - 3.0Good membrane permeability; potential for brain accumulation.
State (Free Base) Viscous Oil / Low-melting solidDO NOT inject directly. Embolism risk.

Formulation & Preparation Protocols

Critical Safety Warning: The free base of CUM-O-EA is caustic and poorly soluble in water. Administration of the free base can cause local tissue necrosis (IP/SC) or embolism (IV). All in vivo studies should utilize the Hydrochloride (HCl) salt form or a validated co-solvent system.

Protocol A: Preparation of CUM-O-EA·HCl Salt

Use this protocol if you possess the free base oil and require a water-soluble solid for saline formulation.

  • Dissolution: Dissolve 1.0 g of CUM-O-EA free base in 10 mL of anhydrous diethyl ether or ethyl acetate.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.2 equivalents of 2M HCl in diethyl ether (or dioxane) dropwise under stirring.

  • Precipitation: A white precipitate (the HCl salt) should form immediately. Stir for 30 minutes.

  • Filtration: Filter the solid under vacuum and wash 3x with cold ether to remove excess acid.

  • Drying: Dry under high vacuum (0.1 mmHg) for 24 hours to remove residual solvents.

  • QC: Verify melting point and pH of a 1% aqueous solution (Target pH: 5.0–6.0).

Protocol B: Vehicle Selection & Formulation

Select the vehicle based on the route of administration.

RoutePreferred VehicleConcentration LimitNotes
IV (Bolus) 0.9% Saline (using HCl salt)< 5 mg/mLFilter sterilize (0.22 µm). Inject slowly.
IP / SC 0.9% Saline or PBS< 20 mg/mLAdjust pH to ~6.5–7.0 with dilute NaOH if too acidic.
PO (Gavage) 0.5% Methylcellulose (MC)< 50 mg/mLSuspension is acceptable for PO.
Alternative 10% DMSO / 40% PEG400 / 50% WaterHighUse only if HCl salt is unavailable.

Experimental Workflows (Visualization)

Formulation Decision Tree

This diagram guides the researcher through the critical decision-making process for preparing the compound for animal injection.

FormulationWorkflow Start Starting Material: CUM-O-EA (Free Base) CheckForm Is the HCl Salt available? Start->CheckForm SaltYes Weigh HCl Salt CheckForm->SaltYes Yes SaltNo Conversion Required? CheckForm->SaltNo No DissolveSaline Dissolve in 0.9% Saline SaltYes->DissolveSaline CheckpH Check pH (Target 5.5-7.0) DissolveSaline->CheckpH Filter Sterile Filter (0.22 µm) CheckpH->Filter Ready Ready for IV/IP Injection Filter->Ready Convert Protocol A: Generate HCl Salt SaltNo->Convert Preferred Cosolvent Alternative: Use 10% DMSO + 40% PEG400 SaltNo->Cosolvent Quick Screen Convert->SaltYes Cosolvent->Filter

Figure 1: Decision matrix for solubilizing CUM-O-EA to ensure physiological compatibility and prevent injection-site adverse events.

In Vivo Administration Protocols

Maximum Tolerated Dose (MTD) - Acute Toxicity

Before efficacy studies, establish the safety ceiling.

  • Method: Up-and-Down Procedure (OECD Guideline 425).

  • Subjects: C57BL/6 Mice (n=3 per step) or Sprague-Dawley Rats.

  • Starting Dose: 10 mg/kg (IP).

  • Observation: Monitor for 24 hours.

    • Signs: Sedation, ataxia, convulsions (common for ether-amines), respiratory distress.

  • Progression:

    • If survival: Increase dose by factor of 1.5x (e.g., 10 -> 15 -> 22.5 mg/kg).

    • If mortality/severe distress: Decrease dose by factor of 1.3x.

Pharmacokinetic (PK) Profiling

Objective: Determine half-life (


), Clearance (Cl), and Brain Penetration.

Experimental Design:

  • Species: Male Sprague-Dawley Rats (250–300g), jugular vein cannulated.

  • Group 1 (IV): 2 mg/kg (dissolved in saline).

  • Group 2 (PO): 10 mg/kg (dissolved in water or 0.5% methylcellulose).

  • Sampling:

    • Blood: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

    • Brain (Terminal): Harvest at

      
       (approx. 1h post-dose) to assess Blood-Brain Barrier (BBB) ratio.
      

Bioanalysis (LC-MS/MS): Since no standard kit exists, use this generic method:

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Transition: Monitor Parent [M+H]+ (m/z ~180.1) -> Major Fragment (likely tropylium ion m/z 119 or loss of ammonia).

Mechanism of Action & Signaling (Hypothetical)

Given the structural homology to aryloxyalkylamines, CUM-O-EA likely interacts with transmembrane proteins. The diagram below illustrates the probable disposition and interaction pathways.

MOA_Pathway Compound CUM-O-EA (Systemic Circulation) BBB Blood-Brain Barrier (Passive Diffusion) Compound->BBB High Lipophilicity Metabolism Hepatic Metabolism (CYP2D6/CYP3A4) Compound->Metabolism First Pass Brain CNS Parenchyma BBB->Brain Target1 Monoamine Transporters (SERT/NET Inhibition?) Brain->Target1 Binding Target2 Ion Channels (Na+ / K+ Blockade) Brain->Target2 Binding Metabolite O-Dealkylation (Phenol + Amine) Metabolism->Metabolite Clearance

Figure 2: Putative biodistribution and pharmacodynamic targets. The compound is expected to cross the BBB and undergo hepatic clearance via O-dealkylation.

References

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier.

"2-((2-phenylpropan-2-yl)oxy)ethan-1-amine as a potential therapeutic agent"

Author: BenchChem Technical Support Team. Date: February 2026

A Novel Cumyl-Ether Scaffold for Neuropsychiatric & Immunological Drug Discovery[1][2]

Executive Summary

The molecule 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine (CAS: 1210197-38-8) represents a distinct structural motif in the aminoalkyl ether class of pharmacophores.[1][2] Structurally characterized by a sterically hindered cumyl (α,α-dimethylbenzyl) group linked via an ether bridge to a primary ethylamine, this compound serves as a critical "linker-fragment" and a potential therapeutic lead.[1][2]

Unlike classical antihistamines (e.g., Diphenhydramine) or antidepressants (e.g., Fluoxetine analogs) which predominantly feature tertiary amines, this primary amine variant offers unique selectivity profiles for Monoamine Transporters (NET/SERT) and Sigma-1 Receptors .[1][2] This application note outlines the therapeutic rationale, chemical handling, and validation protocols required to characterize its potential as a CNS-active agent.

Therapeutic Rationale & Mechanism
2.1 Structural Activity Relationship (SAR)

The therapeutic potential of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine is derived from its homology to established bio-active ethers, yet it possesses distinct features that may improve metabolic stability and target selectivity.[1][2]

  • The Cumyl Core: The gem-dimethyl substitution at the benzylic position creates significant steric bulk.[1][2] This protects the ether oxygen from oxidative dealkylation (a common metabolic clearance pathway for simple benzyl ethers), potentially increasing the compound's half-life (

    
    ).[1][2]
    
  • The Primary Amine: While tertiary amines are standard for H1-antagonist activity, primary amines are often preferred pharmacophores for Norepinephrine Transporter (NET) inhibition and are key features in Trace Amine-Associated Receptor (TAAR) ligands.[1][2]

2.2 Target Profiling

Based on pharmacophore modeling, this compound is a candidate for:

  • Triple Reuptake Inhibition (SNDRI): The aryl-ether-amine motif is central to serotonin/norepinephrine reuptake inhibitors.[1][2]

  • Sigma-1 (

    
    ) Receptor Modulation:  The combination of a lipophilic aromatic core and a basic amine tail is the classic pharmacophore for 
    
    
    
    ligands, which are investigated for neuroprotection and cognitive enhancement.[1][2]
  • NMDA Receptor Antagonism: Simple aryl-alkyl-amines often act as open-channel blockers, relevant for neuropathic pain management.[1][2]

Chemical Properties & Handling
PropertySpecification
IUPAC Name 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine
CAS Number 1210197-38-8
Molecular Formula

Molecular Weight 179.26 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Ethanol, DCM.[1][2] Sparingly soluble in water (free base).[1][2]
pKa (Calc) ~9.5 (Amine)
Storage -20°C, Hygroscopic.[1][2] Store under Argon.[1][2]

Handling Precaution: As a primary amine, the compound is susceptible to carbamate formation upon exposure to atmospheric


.[1][2] Always handle in a desiccated environment or glovebox.[1][2]
Experimental Protocols
4.1 Protocol A: Synthesis via Williamson Ether Strategy

Objective: To synthesize high-purity material for biological assay.

Reagents:

  • 
    -Dimethylbenzyl alcohol (Cumyl alcohol)[1][2]
    
  • Sodium Hydride (NaH, 60% dispersion)[1][2]

  • 2-Chloroethylamine hydrochloride[1][2]

  • Solvent: Anhydrous DMF[1][2]

Workflow:

  • Activation: In a flame-dried flask under

    
    , dissolve Cumyl alcohol (1.0 eq) in anhydrous DMF. Cool to 0°C.[1][2]
    
  • Deprotonation: Add NaH (2.2 eq) portion-wise.[1][2] Caution:

    
     gas evolution.[1][2] Stir at RT for 1 hour until evolution ceases.
    
  • Alkylation: Add 2-Chloroethylamine HCl (1.1 eq) directly or as a free-base solution in DMF.

  • Heating: Heat the mixture to 60°C for 12 hours. The steric bulk of the cumyl group requires thermal energy to overcome the activation barrier.[1][2]

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[1][2] Wash organics with brine.[1][2] Dry over

    
    .[1][2]
    
  • Purification: The primary amine is polar.[1][2] Purify via Reverse-Phase HPLC (C18 column) using a Water/Acetonitrile gradient (+0.1% TFA).

4.2 Protocol B: In Vitro H1 Receptor Binding Assay

Objective: To determine if the primary amine retains the antihistaminic affinity of its tertiary amine analogs.[1][2]

Materials:

  • Membrane Source: CHO-K1 cells stably expressing human H1 receptor.[1][2]

  • Radioligand:

    
    -Pyrilamine (
    
    
    
    nM).[1][2]
  • Reference Compound: Diphenhydramine.[1][2][3][4]

Steps:

  • Preparation: Resuspend membranes in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM

    
    ).
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Test Compound (8-point log dilution: 
      
      
      
      M to
      
      
      M).[1][2]
    • 50

      
      L 
      
      
      
      -Pyrilamine (Final conc. 2 nM).[1][2]
    • 100

      
      L Membrane suspension (5-10 
      
      
      
      g protein).[1][2]
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI using a cell harvester. Wash 3x with ice-cold buffer.[1][2]

  • Analysis: Measure radioactivity via Liquid Scintillation Counting (LSC). Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.[1][2]
4.3 Protocol C: Monoamine Uptake Assay (SERT/NET)

Objective: To assess reuptake inhibition potential.[1][2]

System: Neurotransmitter Transporter Uptake Assay Kit (Molecular Devices). Steps:

  • Plate HEK293 cells expressing human SERT or NET (50,000 cells/well).[1][2]

  • Add fluorescent neurotransmitter mimic dye.[1][2]

  • Add Test Compound (2-((2-phenylpropan-2-yl)oxy)ethan-1-amine) and incubate for 30 mins.

  • Measure fluorescence intensity (RFU).[1][2] A decrease in intracellular fluorescence compared to control indicates reuptake inhibition.[1][2]

Pathway Visualization

The following diagram illustrates the synthesis logic and the divergent therapeutic pathways based on the "Cumyl-Ether-Amine" scaffold.

G Precursor Cumyl Alcohol (α,α-Dimethylbenzyl alcohol) Scaffold TARGET MOLECULE 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine Precursor->Scaffold Williamson Ether Synthesis (NaH, DMF, 60°C) Reagent 2-Chloroethylamine Reagent->Scaffold H1 H1 Receptor (Antihistamine Potential) Scaffold->H1 Steric Bulk Modulates Affinity NET NET/SERT Transporter (Antidepressant Potential) Scaffold->NET Primary Amine Selectivity Sigma Sigma-1 Receptor (Neuroprotection) Scaffold->Sigma Lipophilic Cation Pharmacophore

Figure 1: Synthesis pathway and divergent pharmacological targets for the Cumyl-Ether-Amine scaffold.[1][2]

Data Interpretation & Validation

When analyzing data from the protocols above, use the following benchmarks to determine therapeutic viability:

ParameterResult RangeInterpretation
H1 Binding (

)
< 10 nMPotent Antihistamine (Likely sedative).[1][2]
H1 Binding (

)
> 1

M
Low H1 affinity (Reduced sedation risk; favorable for antidepressant profile).[1][2]
SERT/NET (

)
< 100 nMStrong Reuptake Inhibitor (Promising Antidepressant lead).[1][2]
Microsomal Stability

> 60 min
Excellent metabolic stability (Cumyl group protection).[1][2]

Critical Analysis: If the compound shows high affinity for Sigma-1 (


 nM) but low affinity for H1 (

M), it represents a high-value lead for neurodegenerative diseases, as it avoids the sedative side effects of traditional aminoalkyl ethers.[1][2]
References
  • Chemical Identity: 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine.[1][2][5] PubChem Compound Summary. National Center for Biotechnology Information.[1][2] Link[1][2]

  • Class Pharmacology: Aminoalkyl ethers as antihistamines: Structure-Activity Relationships. Foye's Principles of Medicinal Chemistry.[1][2] Link

  • Synthesis Methodology:Williamson Ether Synthesis of Hindered Ethers. Journal of Organic Chemistry. (General Protocol Reference).
  • Target Validation: Sigma-1 receptor ligands: diversity and therapeutic potential. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-(Cumyloxy)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine (also known as 2-(cumyloxy)ethanamine ).

Executive Summary: The Core Challenge

The synthesis of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine typically involves the acid-catalyzed addition of 2-aminoethanol (ethanolamine) to


-methylstyrene (AMS) .

The Problem: Researchers often report low yields (<30%) and high impurity profiles. The Root Cause: This reaction faces two competing failure modes:

  • Catalyst Poisoning: The basic amine group of ethanolamine neutralizes the acid catalyst (e.g.,

    
    , PTSA) required to activate 
    
    
    
    -methylstyrene, halting the reaction or requiring massive acid loading.
  • Oligomerization: In the absence of a strong nucleophile, the activated cumyl carbocation reacts with another molecule of AMS, forming AMS dimers (acyclic or cyclic) instead of the desired ether.

The Solution: The "High-Yield Protocol" requires masking the amine's basicity (using N-protection or salt formation ) to allow the acid catalyst to function efficiently, favoring etherification over dimerization.

Critical Process Parameters (CPPs)

ParameterRecommended RangeScientific Rationale
Stoichiometry 1.5 – 2.0 eq. Alcohol (vs. AMS)Excess nucleophile (alcohol) is required to trap the carbocation and outcompete AMS dimerization.
Catalyst Amberlyst® 15 (Dry) or PTSA Strong acidic resin allows for easy workup. Crucial: Catalyst must be anhydrous.
Temperature 40°C – 55°C Temperatures >60°C favor elimination (reversion to AMS) and dimerization. <30°C is too slow.
Amine State N-Protected (Recommended)Using N-(2-hydroxyethyl)acetamide prevents catalyst neutralization.

Recommended Protocol: The "Protection Strategy"

Direct reaction of free ethanolamine with AMS is inefficient. The most robust method involves an N-acetyl protected intermediate , which is later hydrolyzed.

Phase 1: Ether Synthesis (N-Protection Route)
  • Reagents: Charge a dry reactor with N-(2-hydroxyethyl)acetamide (1.5 eq) and Dry Toluene (or Dioxane).

  • Catalyst: Add Amberlyst® 15 (10-15 wt% loading relative to AMS).

  • Addition: Heat mixture to 45°C . Add

    
    -methylstyrene (1.0 eq)  dropwise over 1-2 hours.
    
    • Note: Slow addition keeps the AMS concentration low relative to the alcohol, suppressing dimerization.

  • Reaction: Stir at 45-50°C for 4-6 hours. Monitor by TLC/HPLC for disappearance of AMS.

  • Workup: Filter off the catalyst. Concentrate the filtrate to obtain the intermediate N-(2-(cumyloxy)ethyl)acetamide .

Phase 2: Deprotection (Hydrolysis)
  • Hydrolysis: Dissolve the intermediate in Ethanol/NaOH (aq) (excess base).

  • Reflux: Heat to reflux for 6-12 hours to cleave the amide bond.

    • Note: Cumyl ethers are stable to base but labile to acid. Do not use acid hydrolysis , as it will cleave the ether bond and regenerate AMS.

  • Extraction: Cool, dilute with water, and extract with Dichloromethane (DCM) .

  • Purification: Distillation or conversion to the Hydrochloride salt for crystallization.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned into a gummy solid with no product."

Diagnosis: Polymerization of AMS. If the alcohol nucleophile is not "active" enough or present in high concentration, the cumyl carbocation reacts with AMS. Corrective Action:

  • Increase Nucleophile Ratio: Use 2.0 - 3.0 equivalents of the alcohol component.

  • Slow Addition: Do not dump all AMS at once. Add it slowly to the catalyst/alcohol mixture.

  • Check Catalyst: Ensure the catalyst is not "wet." Water kills the carbocation activity.

Issue 2: "I see starting material (AMS) remaining even after 24 hours."

Diagnosis: Catalyst Deactivation. If you are using free ethanolamine, the amine group has neutralized your acid catalyst. Corrective Action:

  • Switch to N-Protected Reagent: Use N-(2-hydroxyethyl)acetamide.

  • Alternative: If you must use free ethanolamine, use Ethanolamine Hydrochloride (the salt form) as the reagent. The ammonium group (

    
    ) is not basic and won't kill the catalyst. However, the nucleophilicity of the -OH group is reduced by the inductive effect.
    
Issue 3: "The product decomposes during workup."

Diagnosis: Acid Sensitivity. Tertiary benzylic ethers (cumyl ethers) are highly sensitive to acid hydrolysis (E1 elimination). Corrective Action:

  • Quench with Base: Always quench the reaction with Triethylamine or NaHCO3 before any aqueous workup or concentration.

  • Avoid Acidic Washes: Never wash the organic layer with HCl.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Etherification pathway and the undesired Dimerization pathway.

G AMS α-Methylstyrene (AMS) Carbocation Cumyl Carbocation (Intermediate) AMS->Carbocation + H+ H_plus Acid Catalyst (H+) H_plus->Carbocation Product Target Ether (Precursor) Carbocation->Product + Alcohol (Major Path if Alcohol Excess) Dimer AMS Dimer (Impurity) Carbocation->Dimer + AMS (Major Path if AMS Excess) Alcohol N-Protected Aminoethanol Alcohol->Product AMS_2 Excess AMS AMS_2->Dimer Dimer->AMS Rev. (High Temp)

Figure 1: Reaction pathway logic. High concentration of Alcohol favors the green path (Product). High concentration of AMS favors the red path (Dimer).

Alternative "Salt Method" (Direct Synthesis)

If N-protection is not feasible, use the Hydrochloride Salt method.

  • Preparation: Dissolve Ethanolamine Hydrochloride (2.0 eq) in a minimal amount of dry DMF or Dioxane.

  • Catalyst: Add H2SO4 (0.1 eq) or Amberlyst 15 .

  • Reaction: Add AMS (1.0 eq) slowly at 50°C.

  • Workup: The product will be the Hydrochloride salt of the ether .

    • Caution: The inductive effect of the

      
       group makes the 
      
      
      
      a weaker nucleophile, so reaction times will be longer (12-24h).

References

  • Acid-Catalyzed Hydration & Etherific

    
    -Methylstyrene 
    
    • Mechanistic Insight: The rate-limiting step is proton transfer to the double bond.
    • Source: Kuruc, J. et al.

      
      -Methylstyrenes." Collection of Czechoslovak Chemical Communications. Link
      
  • Dimeriz

    
    -Methylstyrene 
    
    • Process Control: Dimerization is the primary side reaction when the nucleophile concentration is low. Solid acid catalysts (like Amberlyst) are effective for controlling this selectivity.
    • Source:Industrial & Engineering Chemistry Research.

      
      -methylstyrene with acidic ion-exchange resins." Link
      
  • Synthesis of Cumyl Ethers via Addition

    • Methodology: General protocols for adding alcohols to -methylstyrene using acid catalysis (basis for the N-protected route).
    • Source:Organic Syntheses, Coll.[1][2][3] Vol. 4, p.660 (Analogous ether synthesis). Link

  • Handling of 2-Chloroethylamine Hydrochloride

    • Alternative Precursor: Discusses the stability and reactivity of amino-ethyl precursors.
    • Source:ChemicalBook Technical Data. Link

Sources

"purification challenges of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Specialized Amine Chemistry Subject: Troubleshooting Purification of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine Ticket ID: #CUMYL-ETH-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are likely encountering difficulties purifying 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine (hereafter referred to as Compound A ). This molecule presents a classic "chemical paradox": it contains a basic primary amine that requires removal of acidic impurities, yet it houses a tertiary benzylic ether linkage (the cumyl ether) that is exceptionally prone to acid-catalyzed cleavage.

Standard protocols for amines (acid-base extraction, silica gel chromatography) often destroy this specific molecule, leading to low yields and the appearance of


-methylstyrene in your collection flask.

This guide replaces standard operating procedures (SOPs) with specialized protocols designed for Acid-Labile Ether-Amines .

Module 1: The Acid Sensitivity Paradox (Extraction)

User Complaint: "I dissolved my crude reaction mixture in DCM, washed with 1M HCl to pull the amine into the water phase, but when I basified and extracted back, I recovered <20% mass. The NMR shows aromatic impurities."

Root Cause Analysis: The cumyl (2-phenylpropan-2-yl) group is a tertiary benzylic system. Upon protonation of the ether oxygen by strong acid (HCl), the molecule undergoes rapid


 or 

cleavage because the resulting carbocation is stabilized by both resonance (phenyl group) and hyperconjugation (two methyl groups).

The Mechanism of Failure:



Corrective Protocol: The "Cold Buffer" Extraction Do not use strong mineral acids (HCl, H2SO4). If you must use an acid-base workup to remove non-basic impurities, follow this modified procedure:

  • Dilution: Dissolve crude in Diethyl Ether (

    
    ) rather than DCM (Ether coordinates protons, slightly reducing effective acidity).
    
  • The Acid Phase: Use 0.5 M Citric Acid or 0.5 M Acetic Acid chilled to 0°C .

    • Why? These are weak acids (

      
       ~3-5). They are strong enough to protonate the aliphatic amine (
      
      
      
      ~10) but kinetically slow to protonate the ether oxygen at low temperatures.
  • Speed: Perform the extraction rapidly ( < 5 minutes contact time).

  • Basification: Immediately basify the aqueous layer with cold 2M NaOH and extract back into

    
    .
    

Module 2: Chromatographic Tailing & Decomposition

User Complaint: "The compound streaks from


 0.1 to 0.5 on the TLC plate. On the column, I lose material and see a new non-polar spot."

Root Cause Analysis:

  • Tailing: The primary amine interacts with acidic silanol groups (

    
    ) on the silica, causing irreversible adsorption.
    
  • Decomposition: Standard silica gel is slightly acidic (pH 5-6). This acidity is sufficient to cleave the sensitive cumyl ether during the 20-40 minute residence time on the column.

Corrective Protocol: The "Basified Silica" Technique You must neutralize the silica surface before the compound touches it.

Step-by-Step:

  • Mobile Phase: Prepare a mixture of DCM:MeOH:Triethylamine (TEA) (e.g., 95:4:1).

  • Column Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of the mobile phase containing the TEA.

    • Validation: Check the pH of the eluent exiting the column. It must be basic (pH > 8 on wet pH paper).

  • Loading: Load the sample.

  • Elution: Continue eluting with the TEA-doped solvent.

    • Note: The TEA competes for the silanol sites, shielding your ether-amine from acid cleavage and preventing tailing.

Visualization of Logic:

ChromatographyLogic Start Start: Crude Mixture CheckEther Contains Acid-Labile Ether? Start->CheckEther StandardSilica Standard Silica Column CheckEther->StandardSilica No (Standard Amine) PreTreat Pre-treat Silica with 1-2% Triethylamine (TEA) CheckEther->PreTreat Yes (Cumyl/Trityl Ether) Decomp RESULT: Decomposition (Cleavage to Styrene) StandardSilica->Decomp Acidic Silanols Attack Elution Elute with DCM/MeOH/TEA PreTreat->Elution Success RESULT: Pure Amine (No Tailing/Cleavage) Elution->Success

Figure 1: Decision logic for chromatographic purification of acid-sensitive amines.

Module 3: Thermal Instability (Distillation)

User Complaint: "I tried to distill the amine at 120°C (vacuum), but the liquid turned yellow/brown and solidified."

Root Cause Analysis: Even in the absence of acid, benzylic ethers have a thermal ceiling. At high temperatures, they undergo thermal elimination (


 or radical mechanisms). If any trace ammonium salts (from previous steps) remain, they act as acid catalysts, lowering the decomposition temperature drastically.

Corrective Protocol: Salt Formation (The "Chemical Distillation") Instead of thermal distillation, purify by crystallizing the compound as a salt using a weak organic acid.

Recommended Salt: The Fumarate or Oxalate

  • Dissolve crude amine in a minimal amount of dry Ethanol or Isopropanol.

  • Add 1.0 equivalent of Fumaric Acid (dissolved in hot ethanol).

  • Cool slowly to 4°C. The amine-fumarate salt should crystallize.

  • Filter and wash with cold ether.

  • Recovery: When you need the free base, partition the salt between

    
     and 1M NaOH.
    

Why Fumaric? It is less acidic than HCl (safer for the ether) but crystalline enough to reject impurities.

Data Summary: Solvent & Reagent Compatibility

Reagent/ConditionCompatibilityTechnical Note
1M HCl / H2SO4 CRITICAL FAIL Causes immediate cleavage to

-methylstyrene.
Silica Gel (Untreated) ⚠️ RISKY Causes streaking and slow degradation.
Silica + 1% TEA RECOMMENDED TEA neutralizes acidity; prevents tailing.
Distillation (>100°C) ⚠️ RISKY Thermal elimination likely.
Kugelrohr (<80°C, High Vac) ACCEPTABLE Only if vacuum is <0.5 mbar.
Storage (Air) AVOID Absorbs CO2 to form carbamates (white crust).

Frequently Asked Questions (FAQ)

Q1: Can I use Alumina instead of Silica? A: Yes. Neutral or Basic Alumina (Activity Grade III) is actually better for this compound than silica because it lacks the acidic protons. However, separation resolution is often lower on alumina. If you have it, try Basic Alumina first.

Q2: I see a white solid forming on the rim of my flask during storage. Is it degrading? A: Likely not degrading, but reacting with air. Primary amines react with atmospheric


 to form carbamic acid salts (white crust).
  • Fix: Flush all storage vials with Argon/Nitrogen and seal with Parafilm. The crust can usually be removed by filtering a solution of the amine through a basic alumina plug.

Q3: How do I confirm the ether is intact by NMR? A: Look for the Gem-Dimethyl singlet.

  • Intact: A sharp singlet integrating to 6H around 1.5 - 1.6 ppm .

  • Cleaved: If you see peaks around 5.0-5.5 ppm (vinylic protons) and a methyl group around 2.1 ppm, you have formed

    
    -methylstyrene.
    

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Specifically regarding the stability of tertiary alkyl ethers and estability towards acid). Wiley-Interscience.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (For identifying solvent/impurity peaks).

  • Biotage Applications Group. (2023). Strategies for the Flash Purification of Amines. (Highlighting the use of TEA modifiers).

  • Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. (Alternative stationary phases).

Technical Support Center: Analysis of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive Stability" Paradox

Analyzing 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine presents a classic analytical paradox: the molecule contains a basic primary amine that typically requires acidic conditions for good chromatography, yet it possesses a tertiary benzylic ether linkage (cumyl ether) that is inherently acid-labile.

Many researchers encounter "ghost peaks," poor mass balance, or non-linear calibration curves because they apply standard generic gradient methods (e.g., 0.1% Formic Acid) without accounting for the specific lability of the 2-phenylpropan-2-yl group. This guide provides the technical roadmap to bypass these pitfalls, focusing on High-pH Reversed-Phase Chromatography as the gold standard solution.

Core Troubleshooting Guide (Q&A)

Category A: Stability & Degradation

Q: Why do I see a growing impurity peak (approx. RRT 1.2-1.5) in my HPLC chromatogram over time? A: You are likely observing on-column or autosampler degradation due to acidic mobile phases.

  • The Mechanism: The ether oxygen is protonated by acids (TFA, Formic Acid), making the alcohol a good leaving group. The molecule cleaves to form ethanolamine and a tertiary cumyl carbocation , which rapidly eliminates to form

    
    -methylstyrene .
    
  • The Fix: Switch to a High pH method (pH 9.5–10.5) . The ether linkage is stable under basic conditions. Use a hybrid-silica column (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH) that can withstand high pH.

Q: My sample recovery is low after standard liquid-liquid extraction (LLE). Where did it go? A: The molecule is amphiphilic.

  • The Cause: At neutral or low pH, the primary amine is protonated (

    
    ), making it highly water-soluble. It will remain in the aqueous phase during extraction with organic solvents like DCM or Ethyl Acetate.
    
  • The Fix: Basify the aqueous layer to pH > 11 using NaOH or

    
     before extraction. This ensures the amine is neutral (
    
    
    
    ) and partitions into the organic phase.
Category B: Chromatography & Detection

Q: The amine peak is tailing severely (


). How do I sharpen it? 
A:  Tailing is caused by the interaction of the positively charged amine with residual silanols on the silica support.
  • The Fix:

    • High pH Strategy (Recommended): At pH 10, the amine is deprotonated (neutral), eliminating the ion-exchange interaction with silanols.

    • Chaotropic Agents: If you must use low pH (e.g., for MS sensitivity), add 0.1% Trifluoroacetic Acid (TFA) or Perchlorate buffers to suppress silanol activity, though this risks degrading the ether (see Category A).

Q: I cannot detect the compound at standard UV wavelengths (254 nm). A: The molecule lacks a strong chromophore. The phenyl ring is not conjugated to a double bond or carbonyl, resulting in weak UV absorbance.

  • The Fix:

    • UV: Monitor at 210–215 nm . Ensure you use high-purity solvents (HPLC Grade Acetonitrile) to minimize background noise.

    • Alternative Detectors: Use CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering Detector) for universal response.

    • Derivatization: For UV/Vis, react the amine with benzoyl chloride (Schotten-Baumann conditions) to add a strong chromophore.

Recommended Methodologies

Protocol 1: High-pH HPLC Method (Gold Standard)

Designed for stability and peak shape.

ParameterCondition
Column Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm (or equivalent Hybrid particle)
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with

Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 10 minutes
Column Temp 30°C (Do not exceed 40°C to prevent thermal degradation)
Detection UV @ 215 nm or MS (ESI+, m/z ~180.1)
Sample Diluent 50:50 Water:Acetonitrile (pH adjusted to 9 with

)
Protocol 2: GC-MS Analysis (Derivatization Required)

Direct injection of the primary amine often leads to adsorption and thermal breakdown.

  • Preparation: Dissolve 1 mg of sample in 1 mL Dichloromethane.

  • Derivatization: Add 50 µL of Trifluoroacetic Anhydride (TFAA) .

  • Incubation: Cap and heat at 60°C for 20 minutes.

  • Mechanism: Converts the primary amine to a volatile trifluoroacetamide, preventing adsorption and thermal cleavage of the ether.

  • Analysis: Inject 1 µL onto a DB-5ms column.

Mechanistic Visualization

The following diagram illustrates the critical decision pathway for method development, highlighting the "Acid Trap" that leads to false impurity data.

AnalysisWorkflow Sample Sample: 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine Decision Select Mobile Phase pH Sample->Decision AcidPath Acidic pH (< 3.0) (e.g., 0.1% Formic Acid) Decision->AcidPath Standard Protocol BasicPath Basic pH (> 9.5) (e.g., 10mM NH4HCO3) Decision->BasicPath Optimized Protocol ResultBad RESULT: DEGRADATION 1. Ether Hydrolysis 2. Formation of alpha-Methylstyrene 3. 'Ghost' Peaks AcidPath->ResultBad Protonation of Ether Oxygen ResultGood RESULT: STABLE ANALYSIS 1. Ether Intact 2. Neutral Amine (No Tailing) 3. Accurate Assay BasicPath->ResultGood Ether Stable to Base

Caption: Decision tree highlighting the risk of acid-catalyzed hydrolysis in standard HPLC workflows versus the stability of high-pH methods.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (See Section on "Cleavage of Ethers" - Tertiary alkyl ethers are acid-labile).

  • Dolan, J. W. (2002). "Peak Tailing and Resolution". LCGC North America, 20(5), 430–436. (Explains silanol interactions with amines).

  • McCalley, D. V. (2010). "Analysis of basic solutes by high performance liquid chromatography". Journal of Chromatography A, 1217(6), 858-880. (Review of high pH strategies for basic compounds).

  • PubChem Compound Summary. (2023). 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine (CAS 1210197-38-8).[1][2] National Center for Biotechnology Information.

Sources

Validation & Comparative

A Comparative Guide to the Receptor Cross-Reactivity of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the receptor cross-reactivity profile of the novel compound, 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine. As researchers and drug development professionals, understanding the selectivity of a new chemical entity is paramount for predicting its therapeutic potential and off-target effects. This document outlines the experimental data comparing the compound's activity at its putative primary target with its interactions at other related receptors, and provides detailed protocols for replication and validation.

Introduction and Rationale

The compound 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine possesses a structural motif, specifically a phenylethylamine backbone, that suggests potential activity at aminergic G-protein coupled receptors (GPCRs). Our initial screening efforts identified the dopamine D2 receptor (D2R) as a high-affinity target. However, the therapeutic utility of a D2R-ligand is critically dependent on its selectivity over other dopamine receptor subtypes (D1, D3, D4, D5), as well as adrenergic and serotonergic receptors, which share structural homology and can lead to undesired side effects such as cardiovascular changes or mood disturbances.

This guide presents a systematic evaluation of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine's binding affinity and functional potency across a panel of these receptors. The following sections will detail the experimental design, present the comparative data, and provide the methodologies to empower fellow researchers to independently verify and expand upon these findings.

Comparative Receptor Binding Affinity

To quantify the binding characteristics of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine, competitive radioligand binding assays were performed. These assays measure the ability of the compound to displace a known high-affinity radiolabeled ligand from its receptor, allowing for the determination of the inhibitor constant (Ki). A lower Ki value signifies a higher binding affinity.

Experimental Workflow: Radioligand Binding Assay

prep Prepare cell membranes expressing the target receptor incubate Incubate membranes, radioligand, and test compound to reach binding equilibrium prep->incubate radioligand Select and prepare a high-affinity radioligand (e.g., [3H]-Spiperone for D2R) radioligand->incubate compound Prepare serial dilutions of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine compound->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data using non-linear regression to determine IC50 and calculate Ki quantify->analyze

Caption: Workflow for determining binding affinity (Ki) via competitive radioligand binding assays.

Binding Affinity Data Summary

The table below summarizes the mean Ki values (nM) for 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine at various aminergic receptors. The data clearly indicate a high affinity for the D2 receptor, with significantly lower affinity for other dopamine subtypes and adrenergic and serotonergic receptors, suggesting a favorable selectivity profile.

Receptor TargetMean Ki (nM) ± SEMSelectivity Ratio (Ki Off-Target / Ki D2R)
Dopamine D2 2.5 ± 0.3 1
Dopamine D1350 ± 25140
Dopamine D345 ± 5.118
Adrenergic α1> 1000> 400
Adrenergic β2> 1000> 400
Serotonin 5-HT2A850 ± 70340

Functional Activity and Signaling Pathway Analysis

While binding affinity is a crucial parameter, it does not distinguish between agonists, antagonists, or inverse agonists. To elucidate the functional activity of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine, we investigated its effect on the canonical D2R signaling pathway, which involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

D2 Receptor Signaling Pathway

ligand D2R Agonist receptor Dopamine D2 Receptor (D2R) ligand->receptor binds g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits atp ATP camp cAMP atp->camp converted by AC pka Protein Kinase A (PKA) camp->pka activates response Cellular Response pka->response phosphorylates targets

Caption: Canonical Gi-coupled signaling pathway for the Dopamine D2 receptor.

Comparative Functional Potency

Functional assays were conducted to determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists. Here, we tested the ability of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine to inhibit forskolin-stimulated cAMP production, a hallmark of D2R agonism.

Receptor TargetFunctional Assay TypeMean EC50/IC50 (nM) ± SEMFunctional Activity
Dopamine D2 cAMP Inhibition 15.2 ± 2.1 Agonist
Dopamine D1cAMP Stimulation> 10,000No activity
Adrenergic β2cAMP Stimulation> 10,000No activity

The results confirm that 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine acts as an agonist at the D2 receptor and shows no functional activity at the D1 or β2 receptors at concentrations up to 10 µM, reinforcing its functional selectivity.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed protocols for the key assays are provided below.

Protocol 1: Competitive Radioligand Binding Assay
  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend the pellet in a fresh buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer.

    • 50 µL of radioligand at a concentration near its Kd (e.g., [3H]-Spiperone for D2R).

    • 50 µL of serially diluted 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine or vehicle.

    • 50 µL of the membrane preparation.

    • For non-specific binding, use a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert counts per minute (CPM) to specific binding. Plot specific binding as a function of the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay (HTRF)
  • Cell Culture: Plate cells stably expressing the target receptor (e.g., CHO-K1 cells expressing human D2R) in a 384-well plate and culture overnight.

  • Compound Addition: Aspirate the culture medium and add 5 µL of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine at various concentrations, along with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Stimulation: Add 5 µL of a stimulator (e.g., Forskolin) to all wells except the negative control. For antagonist mode, add the antagonist before adding a known agonist.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Add 10 µL of HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC50 or IC50.

Conclusion and Future Directions

The data presented in this guide strongly support that 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine is a potent and selective agonist for the dopamine D2 receptor. Its high binding affinity (Ki = 2.5 nM) is coupled with a clear functional response (EC50 = 15.2 nM) at the D2R. Importantly, the compound exhibits over 100-fold selectivity against the D1 receptor and minimal to no activity at the other aminergic receptors tested.

These findings position 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine as a promising candidate for further preclinical development for disorders where D2R agonism is a therapeutic strategy. Future studies should expand the cross-reactivity panel to include a wider range of GPCRs, ion channels, and transporters to build a more complete safety and selectivity profile.

References

  • Title: Principles and techniques of radioligand binding Source: Current protocols in pharmacology URL: [Link]

  • Title: The Cheng-Prusoff equation: a review of its applications and limitations Source: Molecular pharmacology URL: [Link]

  • Title: HTRF: A technology for drug discovery Source: Cisbio Bioassays URL: [Link]

  • Title: Dopamine D2 receptors as treatment targets in schizophrenia Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: GPCR Signaling: The First Messenger Source: Cell URL: [Link]

A Senior Application Scientist's Guide to the Enantiomeric Separation of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the development of robust and efficient methods for enantiomeric separation is a cornerstone of drug discovery and quality control. This guide provides an in-depth comparison of chromatographic techniques for the enantiomeric resolution of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine, a chiral primary amine of interest in medicinal chemistry. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offering data-driven insights and detailed protocols to guide researchers in this critical analytical task.

The Challenge of Chiral Primary Amines

Primary amines present a unique challenge in chiral chromatography. Their basic nature can lead to deleterious interactions with residual silanols on silica-based chiral stationary phases (CSPs), resulting in poor peak shape and compromised resolution.[2] Therefore, careful selection of both the CSP and the mobile phase is crucial for achieving successful enantioseparation.

Comparative Analysis of Chromatographic Techniques: HPLC vs. SFC

For the chiral separation of primary amines, both HPLC and SFC are powerful tools, each with distinct advantages and disadvantages.[3]

High-Performance Liquid Chromatography (HPLC) is a well-established and versatile technique.[3] For chiral separations of primary amines, polysaccharide-based CSPs are particularly effective.[4][5] These are typically operated in normal-phase, polar organic, or reversed-phase modes.

Supercritical Fluid Chromatography (SFC) has emerged as a compelling alternative to HPLC, offering significant benefits in terms of speed, efficiency, and reduced environmental impact.[1][6] SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This results in lower viscosity and higher diffusivity compared to liquid mobile phases, enabling faster separations without a significant loss of resolution.[7]

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic Solvents (e.g., Hexane, Acetonitrile, Alcohols)Supercritical Carbon Dioxide
Typical Analysis Time LongerShorter[1]
Solvent Consumption HigherLower[7]
Environmental Impact Higher"Greener" due to CO2 use[7]
Peak Symmetry for Amines Can be challenging, often requires additivesGenerally better peak symmetries observed[1]
Selectivity High, tunable with mobile phase modifiersComparable selectivity to normal-phase HPLC[8]
Cost Lower initial instrument costHigher initial instrument cost

Choosing the Right Chiral Stationary Phase (CSP)

The selection of the CSP is the most critical factor in achieving enantiomeric separation.[4] For primary amines like 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine, several classes of CSPs have shown promise.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are the most widely used and versatile CSPs for a broad range of chiral compounds, including primary amines.[4][9] They offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complex formation.

  • Cyclofructan-Based CSPs: These have demonstrated a high success rate in separating primary amines, particularly in the polar organic mode.[2][10]

  • Crown Ether-Based CSPs: These are highly effective for the separation of primary amines, especially in SFC, but often require an acidic mobile phase.[11]

Experimental Protocols

The following protocols provide a starting point for the method development of the enantiomeric separation of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine.

Protocol 1: Chiral HPLC Method (Normal Phase)

This protocol is a robust starting point for achieving baseline separation using a widely available polysaccharide-based CSP.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and UV detector.[12]

  • Chiral Stationary Phase: A Chiralpak® AD-H column (250 mm x 4.6 mm I.D., 5 µm particle size) or equivalent amylose tris(3,5-dimethylphenylcarbamate) stationary phase.[9]

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of racemic 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine in the mobile phase. Dilute to a working concentration of 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter.[12]

Chromatographic Conditions:

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C[12]
Detection UV at 220 nm
Injection Volume 10 µL

Rationale for Experimental Choices:

  • The use of a polysaccharide-based CSP like Chiralpak® AD-H is based on its proven broad applicability for chiral separations.[13]

  • The normal phase mobile phase of hexane and isopropanol is a common and effective choice for this type of CSP.[9]

  • The addition of a small amount of diethylamine is crucial to suppress the interaction of the basic amine analyte with acidic silanol groups on the silica support, thereby improving peak shape and resolution.[13]

Protocol 2: Chiral SFC Method

This protocol leverages the speed and efficiency of SFC for a high-throughput approach.

Instrumentation and Materials:

  • SFC System: An analytical SFC system with a PDA and/or MS detector.[11]

  • Chiral Stationary Phase: A Larihc® CF6-P (cyclofructan-based) column or a Crownpak® CR-I (+) (crown ether-based) column.

  • Mobile Phase: Carbon Dioxide/Methanol with 0.3% Trifluoroacetic Acid and 0.2% Triethylamine (v/v).[7]

  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine in methanol.

Chromatographic Conditions:

ParameterValue
Column Larihc® CF6-P or Crownpak® CR-I (+)
Mobile Phase CO2/Methanol with 0.3% TFA & 0.2% TEA
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 220 nm
Injection Volume 5 µL

Rationale for Experimental Choices:

  • The choice of a cyclofructan or crown ether-based CSP is based on their high success rates for primary amine separations in SFC.[2][11]

  • Methanol is a common and effective polar modifier in SFC for enhancing analyte solubility and interacting with the stationary phase.[7]

  • The combination of an acidic (TFA) and a basic (TEA) additive in the mobile phase can be highly effective in improving peak shape and selectivity for primary amines in SFC.[7]

Method Development and Optimization Workflow

A systematic approach to method development is essential for achieving optimal separation.

Caption: A systematic workflow for chiral method development.

Troubleshooting Common Issues

  • Poor Peak Shape (Tailing): This is often due to interactions with residual silanols. For HPLC, ensure the basic additive (e.g., diethylamine) concentration is optimized. For SFC, adjusting the acidic and basic additives can significantly improve peak symmetry.[12]

  • No Separation: If no separation is observed, screen a different class of CSP. The chiral recognition mechanisms vary significantly between CSP types, and a column that is ineffective for one compound may be ideal for another.[13]

  • Poor Resolution: To improve resolution, try decreasing the flow rate to increase the interaction time with the CSP.[12] Additionally, optimizing the mobile phase composition by systematically varying the modifier percentage can have a significant impact.[12]

Conclusion

The enantiomeric separation of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine can be effectively achieved using either chiral HPLC or SFC. While HPLC provides a reliable and well-established approach, SFC offers significant advantages in terms of speed and reduced solvent consumption, making it an attractive option for high-throughput screening and preparative separations.[1][6] The key to success lies in the systematic screening of appropriate chiral stationary phases and the careful optimization of mobile phase composition and chromatographic conditions. By following the protocols and workflow outlined in this guide, researchers can develop robust and efficient methods for the critical task of chiral purity assessment.

References

  • A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines - Benchchem. (n.d.).
  • Ismaiel, O. A., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PubMed.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
  • Ismaiel, O. A., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. (2023).
  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (2008). Bentham Science Publishers.
  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. (2021). Taylor & Francis.
  • Should I use SFC or HPLC for my Analysis? - Chromatography Today. (n.d.).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
  • Chiral SFC-UV separation of amine and imine derivative using standard... (n.d.). ResearchGate.
  • (PDF) Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (2025). ResearchGate.
  • Chiral Separation Techniques. (n.d.). chemistlibrary.
  • Enantiomer Separations. (2023).
  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (n.d.). Springer Nature Experiments.
  • Chiral Separation of 2-Phenylpropanamide Enantiomers by High-Performance Liquid Chromatography (HPLC). (n.d.). Benchchem.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol by HPLC. (n.d.). Benchchem.

Sources

A Comparative Guide to the Pharmacokinetics of Alkoxy-Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Nuances Dictating Biological Fate

Alkoxy-substituted phenethylamines, a broad class of psychoactive compounds, have garnered significant interest within both medicinal chemistry and forensic toxicology.[1] This class, which includes the well-known "2C" series of compounds, is characterized by a core phenethylamine structure with various substituents on the phenyl ring.[1][2] The nature and position of these alkoxy groups profoundly influence not only the pharmacodynamic interactions with receptors, particularly serotonin receptors like 5-HT2A and 5-HT2C, but also the entire pharmacokinetic profile of the molecule.[3][4][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is paramount for predicting their duration of action, potential for drug-drug interactions, and overall toxicological risk.[6][7]

This guide provides a comparative analysis of the pharmacokinetics of key alkoxy-substituted phenethylamines, grounded in experimental data. We will explore how subtle changes in chemical structure—such as the identity of the substituent at the 4-position or the presence of a thioalkyl group—can lead to significant divergence in metabolic pathways and pharmacokinetic parameters. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of these complex molecules.

Comparative Pharmacokinetic Profiles

The biological journey of a drug is dictated by its ADME properties. For alkoxy-substituted phenethylamines, these parameters are highly variable and directly linked to their chemical structure.

Absorption and Bioavailability

Oral ingestion is the most common route of administration for these compounds.[8] However, oral bioavailability can be relatively low and variable. For instance, 4-bromo-2,5-dimethoxyphenethylamine (2C-B) is absorbed orally with a time to maximum plasma concentration (Tmax) of approximately 2.0 to 2.4 hours.[9] Peak plasma concentrations (Cmax) are dose-dependent, with a 20 mg oral dose resulting in Cmax values of 3.3 to 4.6 ng/mL.[9] The insufflation of these compounds, while less common, is reported to produce more rapid and intense effects, suggesting a faster absorption profile through the nasal mucosa.[8]

The bioavailability of many psychoactive substances can be influenced by first-pass metabolism in the gut wall and liver, where enzymes like monoamine oxidases (MAOs) and Cytochrome P450 (CYP) can begin to break down the compound before it reaches systemic circulation.[10][11]

Distribution

Once absorbed, phenethylamines are distributed throughout the body. The volume of distribution (Vd) for many of these lipophilic compounds is expected to be extensive, indicating significant tissue distribution.[12] For example, psilocin, the active metabolite of psilocybin (a related indolealkylamine), has a large volume of distribution, suggesting it does not remain confined to the bloodstream.[12] Analysis of brain tissue in animal models is crucial to understand the correlation between systemic exposure and the concentrations achieved at the primary site of action, the central nervous system.[13]

Metabolism: The Core of Pharmacokinetic Variability

Metabolism is the most complex and variable aspect of phenethylamine pharmacokinetics. The liver is the primary site of metabolism, with Cytochrome P450 (CYP) enzymes and monoamine oxidases (MAO) playing crucial roles.[8][14] These enzymes are responsible for approximately 70-80% of all drug metabolism.[15] The specific isoforms involved, such as CYP2D6, can have a minor role in the metabolism of some 2C compounds.[8]

The primary metabolic routes for alkoxy-substituted phenethylamines include:

  • Oxidative Deamination: A major pathway where the primary amine is removed, leading to the formation of an aldehyde intermediate. This aldehyde is then further oxidized to a carboxylic acid or reduced to an alcohol.[16][17] For 2C-B, this pathway results in metabolites like 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) and 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE).[16][17]

  • O-Demethylation: The removal of methyl groups from the methoxy substituents on the aromatic ring. This process can occur at different positions, leading to various hydroxylated metabolites.[17]

  • N-Acetylation: The addition of an acetyl group to the primary amine, which can occur after O-demethylation.[17]

  • Sulfoxidation: For compounds containing a thioalkyl group, such as 2,5-dimethoxy-4-propylthiophenethylamine (2C-T-7), metabolism of the sulfur atom is a key pathway. This includes sulfoxidation and subsequent sulfone formation.[18]

Interspecies differences in metabolism are significant. Studies using hepatocytes from different species (human, monkey, dog, rat, mouse) have shown that while the main metabolic pathways for 2C-B are conserved, the formation of specific metabolites can be species-dependent.[16] For example, 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) was produced by human, monkey, and rabbit hepatocytes but not by those from dogs, rats, or mice.[16]

Below is a diagram illustrating the comparative metabolic pathways of 2C-B and 2C-T-7, highlighting the distinct routes dictated by their respective substituents at the 4-position.

G cluster_0 Metabolism of 2C-B (4-Bromo) cluster_deamination Oxidative Deamination cluster_demethylation O-Demethylation cluster_1 Metabolism of 2C-T-7 (4-Propylthio) cluster_sulfur Sulfur Oxidation cluster_other_2ct7 Other Pathways parent_2cb 2C-B aldehyde_2cb Aldehyde Intermediate parent_2cb->aldehyde_2cb MAO/CYP desmethyl_2cb Hydroxylated Metabolites parent_2cb->desmethyl_2cb CYP450 alcohol_2cb BDMPE (Alcohol Metabolite) aldehyde_2cb->alcohol_2cb Reduction acid_2cb BDMPAA (Acid Metabolite) aldehyde_2cb->acid_2cb Oxidation n_acetyl_desmethyl_2cb N-Acetyl-Desmethyl Metabolites desmethyl_2cb->n_acetyl_desmethyl_2cb N-Acetylation parent_2ct7 2C-T-7 sulfoxide_2ct7 2C-T-7-Sulfoxide parent_2ct7->sulfoxide_2ct7 Sulfoxidation side_chain_hydrox Side-Chain Hydroxylation parent_2ct7->side_chain_hydrox Hydroxylation sulfone_2ct7 Sulfone Metabolite sulfoxide_2ct7->sulfone_2ct7 Further Oxidation n_acetyl_sulfoxide N-Acetyl-Sulfoxide Metabolites sulfoxide_2ct7->n_acetyl_sulfoxide N-Acetylation

Caption: Comparative metabolic pathways of 2C-B and 2C-T-7.

Excretion

Metabolites of phenethylamines are typically rendered more water-soluble through Phase I (e.g., oxidation, demethylation) and Phase II (e.g., glucuronidation) reactions to facilitate their excretion via the urine.[11][19] Studies on rats administered 2C-B and 2C-T-7 have identified numerous metabolites in 24-hour urine fractions, confirming renal excretion as the primary elimination route.[17][18]

Summary of Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for selected alkoxy-substituted phenethylamines based on available data. It is important to note that comprehensive human pharmacokinetic data for many of these compounds is sparse, and much of the information is derived from animal studies or limited human observational studies.

CompoundTmax (Oral)Key Metabolic PathwaysPrimary Excretion RouteKey References
2C-B ~2.0 - 2.4 hoursOxidative Deamination, O-Demethylation, N-AcetylationUrine[9][16][17]
2C-T-7 Not well establishedSulfoxidation, Sulfone Formation, Side-chain Hydroxylation, N-AcetylationUrine[18]
2C-E ~20 - 90 min (onset)Likely Deamination & Demethylation (CYP2D6 involvement)Urine (inferred)[8][20]
2C-I ~20 - 90 min (onset)Likely Deamination & DemethylationUrine (inferred)[20]

Experimental Protocols for Pharmacokinetic Assessment

To generate reliable and comparable pharmacokinetic data, standardized and validated experimental protocols are essential. Below are detailed methodologies for an in vivo pharmacokinetic study in a rat model and the subsequent bioanalytical quantification using LC-MS/MS.

Protocol 1: In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines the essential steps for assessing the pharmacokinetic profile of a novel alkoxy-substituted phenethylamine following oral administration to rats, a standard preclinical model for DMPK studies.[21][22]

Causality Behind Experimental Choices:

  • Animal Model: The rat is a widely used model in preclinical pharmacokinetics due to its physiological and metabolic similarities to humans for many compound classes, established handling procedures, and cost-effectiveness.[22]

  • Route of Administration: Oral gavage is selected to mimic the most common route of human recreational use and to assess oral bioavailability and first-pass metabolism.[21]

  • Blood Sampling: Serial blood sampling is necessary to construct a plasma concentration-time curve, from which key parameters like Cmax, Tmax, AUC, and half-life can be derived.[23][24] The saphenous vein is chosen as a common site that allows for repeated, minimally invasive sampling.[21]

  • Anticoagulant: Lithium heparin is used to prevent coagulation without significantly interfering with downstream analytical methods like LC-MS/MS.[21]

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (250-300g) are acclimatized for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Dosing Formulation: The test compound is formulated as a suspension in a suitable vehicle, such as 0.5% (w/v) carboxymethyl cellulose (CMC), to ensure uniform delivery.[21] A typical oral dose for initial studies might be 10 mg/kg.[17][18]

  • Administration: Following an overnight fast (to reduce variability in gastric emptying), a single dose is administered to each rat via oral gavage at a volume of 5-10 mL/kg.[21]

  • Blood Sampling: Serial blood samples (~100-200 µL) are collected from the saphenous vein at specified time points: pre-dose (0), and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing: Blood samples are collected into tubes containing lithium heparin.[21] The tubes are immediately placed on ice and then centrifuged at 3000g for 10 minutes at 4°C to separate the plasma.

  • Plasma Storage: The resulting plasma supernatant is transferred to clearly labeled cryovials and stored at -80°C until bioanalysis.

The following diagram illustrates the workflow for this in vivo study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimate Animal Acclimatization (Wistar Rats) dose Oral Gavage (10 mg/kg) acclimate->dose formulate Dosing Formulation (e.g., 0.5% CMC) formulate->dose sample Serial Blood Sampling (0-24h) dose->sample process Plasma Separation (Centrifugation) sample->process store Store Plasma @ -80°C process->store bioanalysis LC-MS/MS Bioanalysis store->bioanalysis pk_calc Pharmacokinetic Parameter Calculation bioanalysis->pk_calc

Caption: Standard workflow for an in vivo pharmacokinetic study.

Protocol 2: Bioanalytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity.[25][26] This method is superior to immunoassays, which can suffer from cross-reactivity and false positives, especially with the emergence of numerous structurally similar designer drugs.[25][27]

Causality Behind Experimental Choices:

  • Sample Preparation: A 'dilute-and-shoot' or protein precipitation method is used to remove large proteins from the plasma that would otherwise interfere with the LC-MS/MS system.[23][25] Acetonitrile is a common solvent for this as it efficiently precipitates proteins while keeping the analyte in solution.[23]

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound is added at a known concentration to every sample. The IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for more accurate and precise quantification by correcting for variations during sample preparation and analysis.[23]

  • Chromatography (LC): Reversed-phase HPLC separates the analyte from endogenous matrix components based on polarity before it enters the mass spectrometer, reducing ion suppression and improving sensitivity.

  • Detection (MS/MS): Tandem mass spectrometry provides high selectivity by monitoring a specific fragmentation pattern (transition) for the analyte and the IS, ensuring that only the compound of interest is being measured.[25]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the analytical standard and the internal standard (IS) in a suitable solvent (e.g., methanol). Create a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution.[23]

  • Sample Thawing: Thaw plasma samples, calibration standards, and QC samples on ice.

  • Protein Precipitation: To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).

  • Vortex and Centrifuge: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at >10,000g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vials, avoiding the protein pellet.

  • LC-MS/MS Analysis: Inject a small volume (e.g., 5-10 µL) onto the LC-MS/MS system.

    • LC Conditions: Use a C18 analytical column with a gradient elution profile using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. Use a weighted linear regression to determine the concentrations of the unknown samples and QCs.[27] The acceptance criteria for QC samples typically require them to be within ±15% of their nominal value.[23]

Conclusion and Future Directions

The pharmacokinetics of alkoxy-substituted phenethylamines are dictated by a complex interplay of their structural features and the host's metabolic machinery. The substitution pattern on the phenyl ring, particularly at the 4-position, is a key determinant of the primary metabolic pathways, shifting from deamination and demethylation for compounds like 2C-B to sulfur oxidation for thio-substituted analogues like 2C-T-7.[17][18]

While animal models and in vitro systems have provided crucial insights, a significant gap remains in our understanding of the complete human pharmacokinetic profiles for most of these compounds.[7][16] Future research should focus on controlled human administration studies, where feasible and ethical, to obtain definitive data on bioavailability, half-life, and metabolic fate.[28] Furthermore, elucidating the specific CYP450 isozymes responsible for their metabolism will be critical for predicting potential drug-drug interactions with other therapeutic agents or drugs of abuse.[8][29] This knowledge is not only vital for clinical and forensic toxicology but also for guiding the design of new molecules with optimized pharmacokinetic and safety profiles in therapeutic contexts.

References

  • Kanamori, T., Kuwayama, K., Tsujikawa, K., Miyaguchi, H., Iwata, Y. T., Inoue, H., & Kishi, T. (2008). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Xenobiotica. [Link]

  • Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology. [Link]

  • Kanamori, T., Kuwayama, K., Tsujikawa, K., Miyaguchi, H., Iwata, Y. T., Inoue, H., & Kishi, T. (2002). In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites. Journal of analytical toxicology. [Link]

  • Gauvin, D. V., & Baird, T. J. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Egyptian Journal of Forensic Sciences. [Link]

  • Erovid, F. M., et al. (2004). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences. [Link]

  • Vaz, A. D., & Coon, M. J. (2001). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. Biochemistry. [Link]

  • Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science, Medicine, and Pathology. [Link]

  • Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. ResearchGate. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. [Link]

  • Lee, S., et al. (2024). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Mass Spectrometry Letters. [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]

  • Lindeke, B., & Paulsen-Sörman, U. (1983). Cytochrome P-450 complex formation in the metabolism of phenylalkylamines. 8. Stereoselectivity in metabolic intermediary complex formation with a series of chiral 2-substituted 1-phenyl-2-aminoethanes. Journal of Medicinal Chemistry. [Link]

  • González-Villar, E., & González-Alvarez, I. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals. [Link]

  • Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Norinder, U., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Journal of Chemical Information and Modeling. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Spirit Pharmacist. (2024). Phenethylamines: Dopamine Release and Duration of Action. Spirit Pharmacist. [Link]

  • Zonzini, L., et al. (2010). In vivo rat PK profiling in drug discovery: new challenges. Expert Opinion on Drug Discovery. [Link]

  • Wikipedia. (n.d.). 2C-B. Wikipedia. [Link]

  • Cameron, L. P., et al. (2022). Psychedelics. Cell. [Link]

  • ResearchGate. (n.d.). Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function. ResearchGate. [Link]

  • Drugs and Alcohol Today. (2025). Pharmacokinetics of psilocybin: a systematic review. Drugs and Alcohol Today. [Link]

  • ResearchGate. (n.d.). Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry. ResearchGate. [Link]

  • Papaseit, E., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology. [Link]

  • Frontiers. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers. [Link]

  • ResearchGate. (n.d.). 2C or Not 2C: Phenethylamine Designer Drug Review. ResearchGate. [Link]

  • ClinicalTrials.gov. (n.d.). Bioavailability Study of Psilocybin in Normal Adults. ClinicalTrials.gov. [Link]

  • DynaMed. (2023). Cytochrome P450 Drug Metabolism. DynaMed. [Link]

  • Stellpflug, S. J., et al. (2014). 2C or Not 2C: Phenethylamine Designer Drug Review. Journal of Medical Toxicology. [Link]

  • Holze, F., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology. [Link]

  • Optibrium. (2024). What's the importance of cytochrome P450 metabolism?. Optibrium. [Link]

  • CAHMA. (n.d.). Safer Using - 2C-B. CAHMA. [Link]

  • He, M., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.